molecular formula C28H41N7O4 · CH2O2 B1162992 EPZ004777 (formic acid salt)

EPZ004777 (formic acid salt)

Cat. No.: B1162992
M. Wt: 585.7
InChI Key: CTNCHYJQYACUDR-XRJUUMFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOT1L is a protein methyltransferase. It is the only enzyme known to methylate histone 3 at lysine 79, where it catalyzes mono-, di-, and trimethylation. Proper DOT1L function is necessary for transcriptional activation of many genes, DNA damage repair, and cell cycle regulation. EPZ004777 is a potent inhibitor of DOT1L (IC50 = 400 pM) that selectively kills mixed lineage leukemia (MLL) cells in vitro and prolongs survival in an MLL xenograft mouse model. It displays >1,000-fold selectivity for DOT1L relative to a panel of histone methyltransferases. DOT1L inhibition by EPZ004777 has also been shown to accelerate the reprogramming of somatic cells into induced pluripotent stem cells.

Properties

Molecular Formula

C28H41N7O4 · CH2O2

Molecular Weight

585.7

InChI

InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,

InChI Key

CTNCHYJQYACUDR-XRJUUMFPSA-N

SMILES

CC(C)(C)C1=CC=C(NC(NCCCN(C(C)C)C[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC4=C3N=CN=C4N)O2)=O)C=C1.[H]C(O)=O

Synonyms

7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformic acid salt

Origin of Product

United States

Foundational & Exploratory

EPZ004777 formic acid salt mechanism of action DOT1L

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: EPZ004777 Formate – Mechanistic Targeting of DOT1L in MLL-Rearranged Leukemias

Executive Technical Summary

EPZ004777 (Formate) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing-1-like).[1] Unlike SET-domain methyltransferases, DOT1L possesses a unique non-SET catalytic domain, making it a distinct pharmacological target.[1][2] EPZ004777 functions as a potent, S-adenosylmethionine (SAM)-competitive inhibitor with a


 in the sub-nanomolar range.[1][3]

The compound is specifically engineered to disrupt the aberrant epigenetic maintenance of MLL-rearranged (MLL-r) leukemias .[1] In these malignancies, MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) recruit DOT1L to ectopic genomic loci, resulting in hypermethylation of H3K79 and constitutive activation of leukemogenic genes such as HOXA9 and MEIS1.[1] EPZ004777 treatment collapses this epigenetic blockade, inducing differentiation and apoptosis selectively in MLL-r cell lines while sparing normal hematopoiesis.[1]

Chemical Identity & Physicochemical Properties

While the active pharmaceutical ingredient is the free base, the formic acid salt (formate) is frequently utilized in research settings to enhance solubility and stability during lyophilization and reconstitution.

PropertySpecification
Compound Name EPZ004777 Formate
CAS Number 1338466-77-5 (Free base)
Chemical Formula

Molecular Weight 585.7 g/mol (Salt); 539.67 g/mol (Free Base)
Solubility DMSO: >10 mg/mL; Ethanol: >10 mg/mL; Water: Poor
Appearance White to off-white crystalline solid
Storage -20°C (Desiccated); Stable for >2 years

Handling Directive: The formate salt dissociates in aqueous buffers. Ensure final DMSO concentration in cell assays remains <0.1% to prevent solvent cytotoxicity from confounding the specific anti-proliferative effects of the inhibitor.

Structural Mechanism of Action (MOA)

SAM Competition and Induced Fit

EPZ004777 is an adenosine-containing mimetic that exploits the cofactor binding site of DOT1L.

  • Binding Mode: The adenosine moiety anchors the inhibitor into the SAM-binding pocket.

  • Conformational Selection: Unlike SAM, EPZ004777 possesses a bulky tert-butyl phenyl urea tail.[1] Crystallographic studies (PDB: 4ER5) reveal that this tail induces a significant conformational rearrangement of the DOT1L hydrophobic cleft.[1]

  • Allosteric Consequence: This induced fit disorders the activation loop and substrate-binding residues, effectively locking the enzyme in an inactive state and preventing the nucleosomal H3 substrate from engaging the catalytic center.

Kinetic Profile
  • Inhibition Type: Competitive with respect to SAM; Non-competitive with respect to nucleosomes.[1]

  • Potency:

    
     pM (Enzymatic Assay).
    
  • Selectivity: >1,000-fold selectivity over other HMTs (e.g., EZH2, G9a, PRMT5), attributed to the unique architecture of the DOT1L active site.

MOA_Mechanism DOT1L DOT1L Enzyme (Active Conformation) Complex_Active DOT1L-SAM Complex (Catalytically Competent) DOT1L->Complex_Active + SAM Complex_Inactive DOT1L-EPZ Complex (Catalytically Dead) DOT1L->Complex_Inactive + EPZ004777 (Competitive Binding) SAM SAM (Cofactor) EPZ EPZ004777 (Inhibitor) Methylation H3K79 Methylation (Gene Activation) Complex_Active->Methylation + H3K79 Blockade Methylation Blocked (Gene Silencing) Complex_Inactive->Blockade Steric Hindrance & Loop Disorder H3K79 Histone H3K79 (Substrate)

Figure 1: Competitive inhibition mechanism. EPZ004777 outcompetes SAM, inducing a conformational change that renders DOT1L catalytically inert.

Cellular Pharmacology & Therapeutic Implications[1][4][5][6]

In MLL-rearranged leukemias, the fusion protein (e.g., MLL-AF9) lacks the native SET domain but recruits DOT1L to target genes.[1] This results in aberrant H3K79 dimethylation (H3K79me2) at the HOXA9 and MEIS1 loci, driving leukemogenesis.[1]

Therapeutic Cascade:

  • Inhibition: EPZ004777 enters the cell and inhibits DOT1L.[1][4][5][6][7][8]

  • Epigenetic Erasure: Global and locus-specific H3K79me2 levels deplete over 3-6 days (slow kinetics due to histone turnover).[1]

  • Transcriptional Repression: HOXA9 and MEIS1 expression collapses.

  • Phenotypic Switch: Leukemic blasts exit the cell cycle, differentiate into mature myeloid cells (CD14+), and undergo apoptosis.[1]

Signaling_Pathway MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L_Recruit Aberrant DOT1L Recruitment MLL_Fusion->DOT1L_Recruit H3K79me2 H3K79 Hypermethylation (Chromatin Open) DOT1L_Recruit->H3K79me2 Leuk_Genes HOXA9 / MEIS1 Upregulation H3K79me2->Leuk_Genes Leukemia Leukemic Proliferation & Blocked Differentiation Leuk_Genes->Leukemia EPZ_Treatment EPZ004777 Treatment EPZ_Treatment->DOT1L_Recruit Inhibits Diff_Apop Differentiation & Apoptosis EPZ_Treatment->Diff_Apop Result

Figure 2: Pathological signaling in MLL-r leukemia and the intervention point of EPZ004777.

Validated Experimental Protocols

In Vitro Enzymatic Inhibition Assay (Radiometric)

Objective: Determine the IC50 of EPZ004777 against recombinant DOT1L using tritiated SAM.

Reagents:

  • Recombinant DOT1L (1-416 catalytic domain).[1]

  • Substrate: Oligonucleosomes or Chicken Erythrocyte Nucleosomes.[1]

  • Cofactor:

    
    -SAM (S-adenosyl-L-[methyl-
    
    
    
    ]methionine).[1]
  • Positive Control Inhibitor: SAH (S-adenosylhomocysteine).[1][2][8]

Protocol Workflow:

  • Preparation: Dilute EPZ004777 (Formate) in DMSO to generate a 10-point dose-response curve (Start at 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Prepare DOT1L solution in Assay Buffer (20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT, 0.002% Tween-20).

  • Pre-Incubation: Incubate 10 µL Enzyme Mix with 100 nL compound for 30 mins at Room Temperature (RT). Rationale: Allows equilibrium binding to the SAM pocket.

  • Reaction Start: Add 10 µL Substrate Mix (Nucleosomes +

    
    -SAM + Cold SAM).
    
    • Note: Total SAM concentration should be near

      
       (approx. 0.5 - 1 µM) to ensure competitive sensitivity.[1]
      
  • Incubation: Run reaction for 60-120 minutes at RT.

  • Quench: Stop reaction with 100 µL 10% TCA or using filter paper binding (Whatman P81).

  • Detection: Scintillation counting. Calculate IC50 using 4-parameter logistic regression.

Cellular Target Engagement & Proliferation

Objective: Validate biological activity in MLL-r cell lines (MV4-11 or MOLM-13).

Experimental Design:

  • Test Line: MV4-11 (MLL-AF4).

  • Negative Control Line: Jurkat (No MLL rearrangement).[1][3] Trustworthiness Check: EPZ004777 should NOT affect Jurkat growth significantly at <10 µM.[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Dosing: Treat with EPZ004777 (0.1, 1, 3, 10 µM). Maintain DMSO <0.1%.[1]

  • Media Refresh: Critical Step: DOT1L inhibition is slow-acting. Split cells every 3-4 days, counting viability and re-seeding with fresh compound-containing media.[1]

  • Duration: Continue assay for 7–14 days .

    • Causality: H3K79 methylation turnover is slow; effects on proliferation are rarely seen before Day 4.[1]

  • Readout:

    • Proliferation: Viable cell count (Trypan Blue or ATP-glo).[1]

    • Differentiation: Flow cytometry for CD11b/CD14 surface expression (Up-regulation indicates efficacy).[1]

    • Mechanism Check: Western blot for H3K79me2 (Should decrease by Day 4).

References

  • Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1] Cancer Cell, 20(1), 53-65.[1]

  • Basavapathruni, A., et al. (2012). "Conformational adaptation drives potent, selective and durable inhibition of the human protein methyltransferase DOT1L."[1] Chemical Biology & Drug Design, 80(6), 971-980.[1] [1]

  • Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors."[1] Nature Communications, 3, 1288.[1]

  • Cayman Chemical. "EPZ004777 (formate) Product Information."

Sources

chemical structure and properties of EPZ004777 formate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probes & Epigenetic Modulation Series

Executive Summary

EPZ004777 formate (7-[5-deoxy-5-[amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformate) is a first-in-class, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1][2]

Unlike many epigenetic probes that target the SET domain of methyltransferases, EPZ004777 targets the S-adenosylmethionine (SAM) binding pocket of DOT1L, a non-SET domain enzyme.[1] It serves as the critical "tool compound" that validated DOT1L inhibition as a therapeutic strategy for MLL-rearranged (KMT2A-rearranged) leukemias .[1] While its poor pharmacokinetic profile limited its clinical progression (superseded by EPZ-5676/Pinometostat), it remains the gold standard in vitro probe for dissecting H3K79 methylation biology.[1]

Chemical Architecture & Physicochemical Profile[1][3]

Structural Analysis

EPZ004777 is an adenosine derivative, structurally mimicking the cofactor SAM.[1] The molecule consists of a 7-deaza-adenosine core linked to a urea-containing tail group.[1]

  • Core Scaffold: The 7-deazapurine replaces the adenine of SAM, preventing transfer of the methyl group while maintaining high affinity for the adenosine-binding pocket of DOT1L.

  • Formate Salt: The compound is frequently supplied as a formate salt (1:1 stoichiometry).[1] The protonation of the tertiary amine in the linker region by formic acid improves aqueous solubility and stability compared to the free base. Researchers must account for the molecular weight difference during molarity calculations.

Physicochemical Properties[1][3][4]
PropertyDataNotes
Chemical Formula C₂₈H₄₁N₇O₄[1][3] • CH₂O₂Formate salt
Molecular Weight 585.69 g/mol Free base MW is ~539.67 g/mol
Appearance White to off-white crystalline solidHygroscopic; store with desiccant
Solubility (DMSO) ≥ 50 mg/mL (85 mM)Optimal solvent for stock solutions
Solubility (Water) InsolublePre-dilution in DMSO required
Solubility (Ethanol) ~ 10 mg/mLLower solubility than DMSO
Storage Stability -20°C (Solid): >2 years-80°C (DMSO Stock): 6 monthsAvoid freeze/thaw cycles

Mechanistic Pharmacology

Mechanism of Action (MOA)

EPZ004777 acts as a competitive inhibitor with respect to SAM.[1] By occupying the SAM-binding pocket, it prevents DOT1L from transferring a methyl group to Lysine 79 of Histone H3 (H3K79).[1]

In MLL-rearranged leukemias, the MLL fusion protein (e.g., MLL-AF9) aberrantly recruits DOT1L to specific genomic loci.[1][4] This results in hypermethylation of H3K79, which sustains the expression of pro-leukemic genes HOXA9 and MEIS1.[4] EPZ004777 reverses this process.

Signaling Pathway Visualization[1]

MOA EPZ EPZ004777 (Inhibitor) DOT1L DOT1L Enzyme (Methyltransferase) EPZ->DOT1L Competitive Inhibition (Ki < 0.5 nM) Differentiation Differentiation & Apoptosis EPZ->Differentiation Restores (Indirectly) SAM S-Adenosylmethionine (Cofactor) SAM->DOT1L Required Cofactor H3K79me H3K79me2/3 (Hypermethylated) DOT1L->H3K79me Catalyzes Methylation MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3K79 (Unmethylated) H3K79->H3K79me Blocked by EPZ Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Genes Upregulates Expression Phenotype Leukemic Transformation (Differentiation Block) Genes->Phenotype Drives

Figure 1: Mechanism of Action. EPZ004777 competes with SAM for the DOT1L active site, blocking aberrant H3K79 methylation and silencing leukemogenic gene expression.

Biological Characterization & Selectivity[1][2][6][7]

Potency Profile
  • Enzymatic IC50: 400 ± 100 pM (0.4 nM) against recombinant DOT1L.[1][2]

  • Selectivity: >1,000-fold selective against a panel of other histone methyltransferases (e.g., EZH2, G9a, PRMT5).[1]

Cellular Activity (The "Lag Effect")

A critical characteristic of EPZ004777 is the kinetic delay in phenotypic response. Unlike kinase inhibitors that kill cells in 24-48 hours, EPZ004777 requires 7–14 days to manifest cytotoxicity.[1]

  • Reasoning: The inhibitor blocks new methylation marks.[1] Existing H3K79me2 marks are stable and must be "diluted" out via cell division before gene expression changes (HOXA9 downregulation) reach a threshold to trigger apoptosis.[1]

Cell LineGenotypeIC50 (Proliferation)Response Time
MV4-11 MLL-AF4~0.3 - 1.0 µM10-14 Days
MOLM-13 MLL-AF9~0.7 - 2.0 µM10-14 Days
Jurkat WT MLL> 50 µM (No Effect)N/A
K562 BCR-ABL> 50 µM (No Effect)N/A

Experimental Protocols

Reconstitution & Storage

Objective: Prepare a stable 10 mM stock solution.

  • Calculate Mass: For 10 mg of EPZ004777 formate (MW 585.69), add 1.707 mL of anhydrous DMSO.

    • Note: If using the free base (MW 539.67), add 1.853 mL DMSO.[1] Always verify the label.

  • Dissolution: Vortex for 1-2 minutes. The solution should be clear and colorless.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

  • Storage: Store at -80°C. Stable for 6 months.

Cellular Proliferation Assay (Long-Term)

Critical Directive: Do not use a standard 72-hour MTT/CellTiter-Glo assay. The results will be false negatives.[1]

Workflow Visualization:

Protocol Start Start: Day 0 Seed Cells (MV4-11) Treat Treatment Add EPZ004777 Start->Treat Split1 Day 3-4 Split & Re-treat Treat->Split1 Incubation Split2 Day 7-8 Split & Re-treat Split1->Split2 Maintain Log Phase Readout Day 10-14 Viability Assay Split2->Readout Phenotype Emerges

Figure 2: Long-term assay workflow required for epigenetic inhibitors.

Step-by-Step Protocol:

  • Seeding: Seed MLL-rearranged cells (e.g., MV4-11) at low density (0.5 × 10⁶ cells/mL) in 6-well plates.

  • Treatment: Add EPZ004777 at concentrations ranging from 10 nM to 10 µM. Include a DMSO vehicle control (0.1% final concentration).

  • Maintenance (The Split): Every 3–4 days, count cells.

    • Resuspend cells to the original seeding density in fresh media containing fresh compound .

    • Crucial: You must replenish the inhibitor at every split because it may degrade or be metabolized, and the media volume increases.

  • Readout: On Day 10, 12, and 14, perform a viability assay (e.g., Trypan Blue exclusion or CellTiter-Glo).[1]

  • Validation: Perform RT-qPCR for HOXA9 and MEIS1 expression on Day 4 and Day 7. Gene expression changes precede phenotypic death.[1]

In Vivo Formulation (Research Use)

Note: EPZ004777 has poor oral bioavailability and rapid clearance.[1] For animal studies, continuous infusion or frequent IP injection is required.[1]

  • Vehicle: 10% Ethanol / 30% PEG 400 / 60% Water (or PBS).[1]

  • Administration: Intraperitoneal (IP) or Subcutaneous (SC) osmotic pump.[1]

  • Dosage: High doses (e.g., 50–100 mg/kg) are often required to achieve sustained target inhibition due to short half-life (~1 hour in plasma).[1]

References

  • Daigle, S. R., et al. (2011).[1][3] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1][3][4][5] Cancer Cell, 20(1), 53-65.[1][3]

    • Core reference for structure, IC50, and mechanism valid
  • Basavapathruni, A., et al. (2012).[1] "Conformational adaptation of the H3K79 methyltransferase DOT1L to accommodate inhibitors." Nature Communications, 3, 1288.[1]

    • Structural biology reference detailing the binding mode.
  • Stein, E. M., et al. (2018).[1] "The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia." Blood, 131(24), 2661-2669.[1] [1]

    • Clinical context comparing EPZ004777 to its successor EPZ-5676.
  • Cayman Chemical. "EPZ004777 (formate) Product Information."

    • Source for physicochemical stability and solubility data.[6]

Sources

Technical Deep Dive: EPZ004777 in MLL-Rearranged Leukemia Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EPZ004777 represents a foundational tool compound in the study of Mixed Lineage Leukemia (MLL)-rearranged leukemias.[1] As the first potent, highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), it provided the first pharmacological proof-of-concept that targeting aberrant epigenetic methylation could reverse leukemogenic programs driven by MLL fusions.

This guide details the mechanistic role of EPZ004777, its chemical biology profile, and the specific experimental protocols required to utilize it effectively in preclinical research. It serves as a blueprint for researchers investigating chromatin biology and drug development in acute leukemias.

Mechanistic Foundation: The MLL-DOT1L Axis

The therapeutic hypothesis for EPZ004777 rests on the "mislocalization" model of MLL-rearranged leukemia. Wild-type MLL1 is a histone H3 Lysine 4 (H3K4) methyltransferase. However, in MLL-rearranged leukemias, the N-terminus of MLL fuses with partners like AF4, AF9, or ENL. These fusion partners recruit DOT1L , an H3 Lysine 79 (H3K79) methyltransferase, to loci where it is not normally found—specifically, the HOXA9 and MEIS1 genes.

The resulting aberrant hypermethylation of H3K79 maintains these genes in an "on" state, blocking hematopoietic differentiation and driving leukemogenesis. EPZ004777 inhibits DOT1L, depleting H3K79 methylation and silencing the leukemic program.[1][2][3][4][5]

Mechanism of Action Diagram

MLL_Mechanism MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF4) Recruitment Aberrant Recruitment to HOXA9/MEIS1 Loci MLL_Fusion->Recruitment DOT1L DOT1L (Methyltransferase) DOT1L->Recruitment Binds Fusion Partner H3K79me H3K79 Hypermethylation (H3K79me2/3) Recruitment->H3K79me Enzymatic Activity GeneExp Sustained Expression: HOXA9 & MEIS1 H3K79me->GeneExp Epigenetic Activation Leukemia Leukemic Transformation (Differentiation Block) GeneExp->Leukemia Differentiation Differentiation & Apoptosis GeneExp->Differentiation Upon Inhibition EPZ EPZ004777 (SAM-Competitive Inhibitor) EPZ->DOT1L Inhibits (IC50 ~0.4 nM) EPZ->H3K79me Depletes Signal

Figure 1: The MLL-DOT1L pathogenic axis and the point of intervention by EPZ004777. The compound competes with S-adenosylmethionine (SAM) to block H3K79 methylation.

Chemical Biology & Pharmacology

EPZ004777 is an S-adenosylmethionine (SAM) competitive inhibitor.[6] Its utility as a probe stems from its extreme selectivity, which allows researchers to attribute phenotypic changes specifically to DOT1L inhibition rather than off-target effects on other methyltransferases.

Key Pharmacological Parameters[4][7][8]
ParameterValueContext
Enzymatic IC50 ~400 ± 100 pMCell-free biochemical assay (Daigle et al., 2011)
Selectivity >1,000-foldvs. other HMTs (e.g., PRMT5, EZH2, G9a)
Cellular IC50 (Proliferation) ~300 nM - 3 µMDependent on duration (7–14 days required)
Cellular IC50 (Target Gene) ~700 nMReduction of HOXA9/MEIS1 transcripts (MV4-11 cells)
Solubility LowRequires DMSO for stock; specialized formulation for in vivo
Metabolic Stability PoorShort half-life limits in vivo utility without continuous infusion

Expert Insight: Do not confuse enzymatic potency (pM range) with cellular potency (µM range). The discrepancy exists because EPZ004777 must penetrate the cell nucleus and compete with high intracellular SAM concentrations. Furthermore, phenotypic effects (cell death) lag behind enzymatic inhibition because the existing methyl marks must be diluted through cell division.

Experimental Protocols

To validate DOT1L inhibition in MLL-rearranged models, a multi-stage workflow is required. The effects are time-dependent ; standard 48-hour cytotoxicity assays (like MTT/MTS) will yield false negatives.

Workflow Visualization

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Gene Expression cluster_2 Phase 3: Phenotype Step1 Treat Cells (MV4-11 / MOLM-13) Step2 Harvest Histones (Day 3-4) Step1->Step2 Step4 RT-qPCR (Day 4-6) Step1->Step4 Step6 Proliferation Assay (Day 7-14) Step1->Step6 Step3 Western Blot (H3K79me2) Step2->Step3 Step5 Measure HOXA9 / MEIS1 Step4->Step5 Step7 Flow Cytometry (Annexin V / CD14) Step6->Step7

Figure 2: Temporal workflow for validating EPZ004777 activity. Note the extended timeline for phenotypic readouts.

Protocol A: Assessment of H3K79 Methylation (Target Engagement)

Validates that the drug has entered the nucleus and inhibited the enzyme.

  • Cell Culture: Seed MLL-rearranged cells (e.g., MV4-11 or MOLM-13) at

    
     cells/mL.
    
  • Treatment: Treat with EPZ004777 (concentration range: 0.1 µM – 10 µM) for 4 days .

    • Note: Replenish media and drug every 2-3 days to maintain concentration.

  • Extraction: Harvest cells and perform a histone extraction (acid extraction protocol is preferred over whole cell lysate to enrich for chromatin marks).

  • Western Blot:

    • Primary Antibody: Anti-H3K79me2 (e.g., Abcam ab3594).

    • Loading Control: Anti-Total H3.

  • Validation: Expect a dose-dependent reduction in H3K79me2 signal. Complete loss of signal typically occurs >3 µM.

Protocol B: Long-Term Proliferation Assay

Demonstrates the selective killing of MLL-rearranged cells.

  • Seeding: Plate cells in 12-well plates. Include MLL-r lines (MV4-11) and non-MLL-r controls (Jurkat or HL-60).

  • Dosing: Treat with 3 µM EPZ004777 or DMSO vehicle.

  • Maintenance: Every 3-4 days, count viable cells (Trypan blue or automated counter).

  • Split & Re-seed: Reseed cells at the original density (

    
    ) into fresh media containing fresh compound.
    
  • Duration: Continue for 14 days .

    • Result: Control cells (Jurkat) will grow exponentially. MLL-r cells will show growth arrest starting Day 7-10, followed by apoptosis.

Protocol C: In Vivo Xenograft (The "Osmotic Pump" Method)

Crucial Note:[7] EPZ004777 has poor pharmacokinetic (PK) properties (rapid clearance). Oral or IP dosing is often insufficient for sustained inhibition. The seminal study (Daigle et al., 2011) utilized osmotic pumps to achieve steady-state plasma levels.

  • Model: Subcutaneous injection of MV4-11 cells into immunocompromised mice (e.g., NOD/SCID or Nude).

  • Formulation: Dissolve EPZ004777 to 50 mg/mL (vehicle: 10% ethanol / 90% water or similar biocompatible solvent).

  • Delivery: Implant ALZET mini-osmotic pumps subcutaneously.

  • Rate: Continuous infusion for 7–14 days.

  • Endpoint: Harvest tumor tissue to measure H3K79me2 reduction (PD marker) and monitor survival extension.[7]

Comparative Analysis: EPZ004777 vs. EPZ-5676 (Pinometostat)

While EPZ004777 was the scientific breakthrough, EPZ-5676 (Pinometostat) was the molecule that advanced to clinical trials. Researchers should understand the distinction: EPZ004777 is a tool compound, while EPZ-5676 is a clinical candidate.

FeatureEPZ004777 (Tool)EPZ-5676 (Clinical)
Potency (Ki) ~0.3 nM≤ 0.08 nM (Higher Potency)
Selectivity >1,000-fold>37,000-fold
Residence Time ModerateExtended (High affinity)
In Vivo Delivery Osmotic Pump (Poor PK)IV Infusion (Improved PK)
Primary Use In vitro mechanistic studiesIn vivo efficacy & Clinical Trials
Status Research Use OnlyPhase I Clinical Trials (Completed)

Guidance: For purely in vitro mechanistic dissection, EPZ004777 remains a valid and widely used tool. However, for in vivo efficacy studies, EPZ-5676 is superior due to its ability to be dosed via more standard routes (though still requiring continuous IV in clinic) and its higher potency.

References

  • Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1][4][5] Cancer Cell, 20(1), 53-65.[1][4][5]

    • The seminal paper describing EPZ004777, its mechanism, and the osmotic pump in vivo protocol.
  • Daigle, S. R., et al. (2013). "Potent inhibition of DOT1L as treatment of MLL-fusion leukemia." Blood, 122(6), 1017-1025.

    • Describes EPZ-5676 (Pinometost
  • Bernt, K. M., et al. (2011). "MLL-rearranged leukemia is dependent on aberrant H3K79 methylation."[1] Cancer Cell, 20(1), 66-78.

    • Companion paper validating the DOT1L dependency using genetic models alongside EPZ004777.
  • Chen, L., et al. (2013). "Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l."[5] Leukemia, 27(4), 813-822.

    • Demonstrates EPZ004777 utility in specific MLL-AF10 contexts.

Sources

The Precision Tool for MLL-Rearranged Leukemia: A Technical Guide to EPZ004777-Mediated Inhibition of H3K79 Methylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. We will explore the critical role of H3K79 methylation in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged cancers and detail the mechanism by which EPZ004777 precisely targets this epigenetic vulnerability. This document will serve as a comprehensive resource, offering not only the theoretical underpinnings but also detailed, field-proven protocols for the effective use of EPZ004777 in both in vitro and in vivo research settings.

The Epigenetic Driver: H3K79 Methylation and its Aberrant Role in MLL-Rearranged Leukemia

Histone modifications are a cornerstone of epigenetic regulation, dictating the accessibility of DNA to the transcriptional machinery. Among these, the methylation of lysine 79 on histone H3 (H3K79) by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme is unique as it occurs on the globular domain of the histone tail. This modification is crucial for normal development and cellular processes.

In a specific and devastating class of hematological malignancies known as MLL-rearranged leukemias, chromosomal translocations result in the fusion of the MLL gene with various partner genes. These MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to the hypermethylation of H3K79 at critical leukemia-promoting genes, such as HOXA9 and MEIS1.[1][2] This targeted epigenetic alteration drives the expression of these oncogenes, ultimately leading to a blockage in differentiation and uncontrolled proliferation of hematopoietic progenitor cells.[1]

DOT1L, therefore, represents a critical and non-redundant dependency for the survival and proliferation of MLL-rearranged leukemia cells, making it a prime therapeutic target. The development of selective inhibitors against DOT1L offers a promising avenue for targeted therapy in this aggressive disease.

EPZ004777: A Potent and Selective Chemical Probe for DOT1L

EPZ004777 was one of the first potent and selective small-molecule inhibitors of DOT1L to be developed.[1] Its discovery and characterization have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias.

Mechanism of Action: Competitive Inhibition at the SAM Binding Site

EPZ004777 acts as a competitive inhibitor of DOT1L with respect to its cofactor, S-adenosylmethionine (SAM).[2] By occupying the SAM binding pocket of the enzyme, EPZ004777 prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This direct inhibition of DOT1L's catalytic activity leads to a global reduction in H3K79 methylation levels within cells.

Mechanism of EPZ004777 Action

cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 DOT1L DOT1L Methylated H3K79 Histone H3 (methylated K79) DOT1L->Methylated H3K79 Methylation SAH S-adenosylhomocysteine (SAH) DOT1L->SAH Inactive DOT1L Inactive DOT1L-EPZ004777 Complex DOT1L->Inactive DOT1L SAM S-adenosylmethionine (SAM) SAM->DOT1L Histone H3 Histone H3 (unmethylated K79) Histone H3->DOT1L EPZ004777 EPZ004777 EPZ004777->Inactive DOT1L Competitive Binding

Caption: EPZ004777 competitively inhibits DOT1L by binding to the SAM pocket.

Biochemical and Cellular Potency and Selectivity

EPZ004777 exhibits remarkable potency against DOT1L, with a reported IC50 value in the picomolar range (approximately 0.4 nM).[1][3][4] This high potency is coupled with exceptional selectivity. When tested against a panel of other histone methyltransferases, EPZ004777 demonstrates a selectivity of over 1000-fold for DOT1L.[2] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed cellular phenotypes are a direct consequence of DOT1L inhibition.

In cellular assays, treatment of MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, with EPZ004777 leads to a time- and concentration-dependent decrease in global H3K79 methylation.[2] This reduction in H3K79 methylation is followed by the downregulation of key MLL fusion target genes, including HOXA9 and MEIS1.[1] The ultimate consequence of this targeted epigenetic modulation is the induction of cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells, while having minimal effects on non-MLL-rearranged cells.[1][2]

Table 1: In Vitro and Cellular Activity of EPZ004777

ParameterValueCell LinesReference
Biochemical IC50 (DOT1L) ~0.4 nM-[1][3][4]
Cellular IC50 (Proliferation) Nanomolar to low micromolar rangeMLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)[2]
Selectivity vs. other HMTs >1000-fold-[2]
Effect on H3K79 methylation Time- and concentration-dependent decreaseMLL-rearranged and other cell lines[2]
Effect on Gene Expression Downregulation of HOXA9 and MEIS1MLL-rearranged leukemia cells[1]
Cellular Phenotype Apoptosis, Differentiation, Cell Cycle ArrestMLL-rearranged leukemia cells[1][2]

In Vivo Efficacy and Pharmacokinetic Profile

The anti-leukemic activity of EPZ004777 has been demonstrated in preclinical mouse xenograft models of MLL-rearranged leukemia.[2] Continuous administration of EPZ004777 to mice bearing MLL-rearranged tumors resulted in a significant reduction in tumor burden and an extension of survival.[2][5] These in vivo studies confirmed that the potent in vitro activity of EPZ004777 translates to a therapeutic effect in a living organism.

However, it is important to note that EPZ004777 possesses suboptimal pharmacokinetic properties, which have limited its clinical development.[2] These limitations include poor oral bioavailability and a short half-life, necessitating continuous infusion for in vivo studies.[2] Despite these drawbacks, EPZ004777 remains an invaluable research tool for probing the biology of DOT1L and for the preclinical validation of DOT1L inhibition as a therapeutic strategy.

Experimental Protocols: A Practical Guide for Researchers

The following section provides detailed, step-by-step protocols for key experiments to assess the activity of EPZ004777. These protocols are designed to be self-validating and are based on established methodologies in the field.

Preparation of EPZ004777 Stock Solutions

Rationale: Proper preparation and storage of the inhibitor are critical for obtaining reproducible results.

Protocol:

  • Reconstitution: Reconstitute lyophilized EPZ004777 in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Workflow: Cellular Assays with EPZ004777

cluster_0 In Vitro Experiment cluster_1 Downstream Analysis A Prepare EPZ004777 Stock Solution C Treat Cells with EPZ004777 (and vehicle control) A->C B Culture MLL-rearranged Leukemia Cells B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Western Blot for H3K79 Methylation C->E F qRT-PCR for HOXA9/MEIS1 Expression C->F G Apoptosis/Cell Cycle Analysis (Flow Cytometry) C->G

Caption: A typical workflow for evaluating the cellular effects of EPZ004777.

Western Blotting for H3K79 Methylation

Rationale: This protocol allows for the direct visualization and quantification of the on-target effect of EPZ004777 on H3K79 methylation levels.

Protocol:

  • Cell Treatment: Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) at an appropriate density and treat with a dose-range of EPZ004777 (and a DMSO vehicle control) for a specified time (e.g., 48-96 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2) overnight at 4°C. A parallel blot should be incubated with an antibody for total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Cell Viability Assay

Rationale: This assay quantifies the anti-proliferative and cytotoxic effects of EPZ004777 on leukemia cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • Compound Treatment: Add serial dilutions of EPZ004777 (and a DMSO vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

Rationale: This protocol measures the effect of EPZ004777 on the transcript levels of key downstream target genes.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with EPZ004777 as described for the Western blot protocol. Harvest the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in EPZ004777-treated cells compared to the vehicle-treated control.

In Vivo Xenograft Model of MLL-Rearranged Leukemia

Rationale: This protocol provides a framework for evaluating the in vivo efficacy of EPZ004777 in a preclinical setting.

Protocol:

  • Cell Line Preparation: Culture a human MLL-rearranged leukemia cell line (e.g., MV4-11) under sterile conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) that can accept human cell line xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • EPZ004777 Administration: Due to its poor pharmacokinetics, EPZ004777 is typically administered via continuous infusion using subcutaneously implanted osmotic mini-pumps.[2] The pumps should be loaded with the appropriate concentration of EPZ004777 to achieve the desired plasma levels. The control group should receive pumps loaded with the vehicle.

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall animal health throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for H3K79me2).

  • Survival Studies: In a separate cohort, monitor the survival of the animals in each treatment group.

Conclusion and Future Perspectives

EPZ004777 has been a transformative tool in the field of epigenetics and cancer biology. Its high potency and selectivity for DOT1L have unequivocally demonstrated the therapeutic potential of targeting H3K79 methylation in MLL-rearranged leukemias. While its own path to the clinic has been hampered by pharmacokinetic challenges, the insights gained from studying EPZ004777 have paved the way for the development of second-generation DOT1L inhibitors with improved drug-like properties.

For researchers, EPZ004777 remains an indispensable chemical probe for dissecting the intricate roles of DOT1L in both normal physiology and disease. The protocols and information provided in this guide are intended to empower scientists to effectively utilize this powerful tool in their own investigations, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel cancer therapies.

References

  • Daigle, S. R., Olhava, E. J., Therkelsen, C. A., Majer, C. R., Sneeringer, C. J., Song, J., ... & Copeland, R. A. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer cell, 20(1), 53-65.
  • Karakas, B., et al. (2024). Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 25(5), 2898.
  • Zeilinger, M., et al. (2013). Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization. Molecular and Cellular Biology, 33(14), 2726-2738.
  • Chen, C. Y., et al. (2017). Hoxa9 and Meis1 cooperatively induce addiction to Syk signaling by suppressing miR-146a in acute myeloid leukemia. Cancer Cell, 31(4), 552-566.

Sources

difference between EPZ004777 free base and formate salt

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing DOT1L Inhibition: Physicochemical Properties, Formulation, and Experimental Integrity

Executive Summary & Core Directive

The Critical Distinction: EPZ004777 is a potent, selective inhibitor of the histone methyltransferase DOT1L.[1][2] It is commercially available in two distinct forms: the Free Base (MW: 539.67 g/mol ) and the Formate Salt (MW: 585.70 g/mol ).[2][3]

The Researcher's Trap: These forms are not interchangeable without mathematical and methodological correction.[2]

  • Stoichiometry Error: Failing to account for the formate counterion (approx. 8.5% mass difference) leads to systematic underdosing in molarity-dependent assays (IC50 determination).[2][3]

  • Solubility Failure: The free base is highly lipophilic and prone to precipitation in aqueous buffers (PBS/Media), whereas the formate salt exhibits improved, though still limited, aqueous solubility.[2][3]

  • In Vivo Toxicity: Using the wrong form in animal studies without appropriate buffering (e.g., cyclodextrin complexation) can lead to vehicle toxicity or precipitation at the injection site.[2][3]

This guide provides the authoritative protocols to navigate these differences, ensuring data reproducibility in epigenetic drug discovery.

Physicochemical Divergence

The choice between Free Base and Formate Salt dictates your solvent strategy.[2] The Formate salt is often a byproduct of purification using formic acid in preparative HPLC, which protonates the secondary/tertiary amines, trapping the counterion.[2]

Comparative Identity Matrix[2]
FeatureEPZ004777 (Free Base)EPZ004777 (Formate Salt)
Molecular Weight 539.67 g/mol 585.70 g/mol
Formula C₂₈H₄₁N₇O₄C₂₈H₄₁N₇O₄[2][3] • CH₂O₂
Physical State White to off-white solidCrystalline solid
Primary Solubility DMSO (>50 mg/mL), EthanolDMSO, Water (Low), PBS (Very Low)
Aqueous pH Neutral/Basic (insoluble)Acidic (due to formic acid dissociation)
Primary Use In vivo formulation (Cyclodextrin)In vitro screening, Cellular assays
CAS Number 1338466-77-5N/A (often listed under base CAS)
Solubility & Stability Profile
  • DMSO (Universal Stock): Both forms dissolve well in DMSO.[2][3] This is the great equalizer for in vitro work.[2]

  • Aqueous Media:

    • Free Base: Practically insoluble in water.[2][3] Requires encapsulation (e.g., Captisol®/HP-β-CD) or organic co-solvents (DMSO/PEG) for animal dosing.[2][3]

    • Formate Salt: The protonated amine allows for marginal water solubility, but it is not freely soluble in PBS (pH 7.[2][3]4) because the salt can disproportionate back to the free base as pH rises, causing precipitation.[2][3]

Biological Application Matrix (Decision Logic)

The following diagram illustrates the critical decision pathways for selecting the correct form and formulation based on your experimental endpoint.

EPZ_Decision_Matrix Start Experimental Goal InVitro In Vitro / Cellular (IC50, Western Blot) Start->InVitro InVivo In Vivo / Animal (Xenograft, PK) Start->InVivo Stock Prepare 10-50 mM Stock in DMSO InVitro->Stock Vehicle Aqueous Vehicle Required InVivo->Vehicle Check CRITICAL: Check MW Base: 539.67 | Salt: 585.7 Stock->Check Before Weighing Dilution Dilute into Media (Final DMSO < 0.1%) Check->Dilution Formulation Complexation Protocol (30% HP-beta-CD) Vehicle->Formulation Solubility Fix Route Subcutaneous Pump (Continuous Infusion) Formulation->Route High Dose (150 mg/kg)

Figure 1: Decision matrix for EPZ004777 form selection.[2][3] Note the critical MW check step to prevent dosing errors.

Experimental Protocols

Protocol A: In Vitro Stock Preparation (Cellular Assays)

Objective: Create a stable, accurate stock solution for IC50 determination (Target IC50 ~400 pM).

  • Verify Form: Check the vial label.

    • If Formate : Weigh

      
       mg.[2][3] Moles = 
      
      
      
      .[2][3]
    • If Free Base : Weigh

      
       mg.[2][3] Moles = 
      
      
      
      .[2][3]
  • Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock.

    • Tip: Vortex for 30 seconds. If using the Free Base, slight warming (37°C) may speed up dissolution.[2][3]

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6+ months) or -20°C (1 month).

  • Application: Dilute serially in culture medium. Ensure final DMSO concentration is ≤0.1% to avoid vehicle toxicity masking the DOT1L effect.[2]

Protocol B: In Vivo Formulation (The Daigle Method)

Context: EPZ004777 has poor oral bioavailability and rapid clearance.[2][3] The standard protocol (Daigle et al., Cancer Cell 2011) utilizes continuous subcutaneous infusion via osmotic minipumps.[2][3] Preferred Form: Free Base (for cyclodextrin loading) or Formate (if pH adjusted).[2][3]

Reagents:

  • EPZ004777 (Solid)[2][3][4][5][6]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][3]

  • Sterile Water for Injection[2][3]

Workflow:

  • Vehicle Prep: Prepare a 30% (w/v) HP-β-CD solution in sterile water.[2][3] (e.g., dissolve 30g HP-β-CD in water to a final volume of 100 mL).[2][3] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Slowly add EPZ004777 to the vehicle while stirring.[2]

    • Sonication: Sonicate in a water bath at ambient temperature until clear. This may take 20–40 minutes.[2][3]

    • Target Concentration: Up to 150 mg/mL can be achieved for pump loading.[2][3]

  • pH Adjustment (Critical for Formate): If using the Formate salt, the solution may become acidic.[2][3] Check pH. If pH < 5.0, carefully adjust to pH 6.0–7.0 using dilute NaOH to prevent tissue necrosis at the pump outlet.[2][3]

  • Loading: Load into Alzet® osmotic pumps immediately after preparation.

Mechanistic Context: Why Accuracy Matters

EPZ004777 is a SAM-competitive inhibitor.[2][3] It binds to the S-adenosylmethionine (SAM) pocket of DOT1L, inducing a conformational change that renders the enzyme catalytically inactive.[2][3]

Because the inhibition constant (


) is in the sub-nanomolar range (~0.3 nM), even small errors in molarity (caused by confusing the salt/base forms) can shift your dose-response curve significantly, leading to false negatives in potency ranking.[2][3]

DOT1L_Mechanism DOT1L DOT1L Enzyme (Active Site) Complex_Active DOT1L-SAM Complex DOT1L->Complex_Active + SAM Complex_Blocked DOT1L-EPZ Complex (Catalytically Dead) DOT1L->Complex_Blocked + EPZ004777 (Competition) SAM SAM (Cofactor) EPZ EPZ004777 (Inhibitor) H3K79 Histone H3 Lysine 79 Methylation Methylation Event (H3K79me2) H3K79->Methylation Complex_Active->Methylation Catalysis Complex_Blocked->Methylation Blocks GeneExp Leukemogenic Gene Expression (HOXA9, MEIS1) Methylation->GeneExp Promotes

Figure 2: Mechanism of Action. EPZ004777 competes with SAM, blocking the methylation of H3K79 and downstream leukemogenic gene expression.[2]

References

  • Daigle, S. R., et al. (2011).[1][2][3][7] Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[1][2][3] Cancer Cell, 20(1), 53-65.[1][2][3]

  • Cayman Chemical. (n.d.).[2][3] EPZ004777 (Formate) Product Datasheet.[2][3]

  • Selleck Chemicals. (n.d.).[2][3] EPZ004777 Product Datasheet.

  • Basavapathruni, A., et al. (2012).[1][2][3] Conformational adaptation in the identification of a potent and selective inhibitor of the human histone methyltransferase DOT1L.[2] Chemical Biology & Drug Design, 80(6), 971-980.[2][3]

Sources

Therapeutic Potential of DOT1L Inhibitors in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Disrupter of Telomeric Silencing 1-Like (DOT1L) inhibitors as a targeted therapeutic strategy for Acute Myeloid Leukemia (AML), specifically subtypes driven by KMT2A (MLL) rearrangements. While the first-in-class inhibitor, pinometostat (EPZ-5676), demonstrated proof-of-concept in clinical trials, its utility has been limited by pharmacological challenges and modest single-agent efficacy.[1] The current scientific consensus has shifted toward utilizing DOT1L inhibition within synergistic combination regimens—most notably with Menin inhibitors—to overcome resistance and deepen remission. This document outlines the mechanistic rationale, evaluates the pharmacological landscape, and provides validated experimental protocols for assessing DOT1L inhibition in preclinical models.[2]

Mechanistic Rationale: The Epigenetic Dependency

The MLL-Rearranged Paradigm

In approximately 5-10% of AML cases, chromosomal translocations involving the KMT2A (MLL) gene at 11q23 create fusion proteins (e.g., MLL-AF9, MLL-AF4). Unlike wild-type MLL, which methylates H3K4, these fusion proteins lose their SET domain and instead recruit DOT1L, the sole histone methyltransferase for H3K79.

The H3K79 Methylation Cascade

The aberrant recruitment of DOT1L to MLL-fusion target loci results in hypermethylation of H3K79 (H3K79me2/3) at leukemia-driving promoters, specifically HOXA9 and MEIS1.[2][3] This "epigenetic lesion" sustains a stem-cell-like state and blocks myeloid differentiation.

Pathway Visualization

The following diagram illustrates the pathological recruitment of DOT1L and the downstream consequences compared to the therapeutic blockade.

DOT1L_Mechanism MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Aberrant Recruitment Chromatin Chromatin Locus (HOXA9 / MEIS1 Promoter) MLL_Fusion->Chromatin Binds DNA H3K79 H3K79 Hypermethylation (H3K79me2/3) DOT1L->H3K79 Catalyzes Methylation Inhibitor DOT1L Inhibitor (e.g., Pinometostat) Inhibitor->DOT1L Blocks SAM Binding Outcome_Therapy Differentiation & Apoptosis Inhibitor->Outcome_Therapy Restores Normal Chromatin State GeneExp Sustained Leukemogenic Gene Expression H3K79->GeneExp Maintains Open Chromatin Outcome_Leukemia Differentiation Blockade & Leukemic Proliferation GeneExp->Outcome_Leukemia

Figure 1: Mechanistic pathway of DOT1L-driven leukemogenesis and the point of therapeutic intervention.[1][2][3][4][5]

Pharmacological Landscape

The development of DOT1L inhibitors has evolved from early tool compounds to clinical candidates. The primary challenge remains pharmacokinetic (PK) optimization.

CompoundClass/TypeStatusKey Characteristics
EPZ004777 First-gen ToolPreclinicalPotent in vitro but poor PK; unsuitable for in vivo use due to rapid clearance.
Pinometostat (EPZ-5676) Clinical CandidatePhase 1 (Completed)High selectivity (>37,000-fold). Limitation: Short half-life requires continuous IV infusion. Modest single-agent efficacy.[1][6]
SGC0946 Tool CompoundPreclinicalImproved potency over EPZ004777; widely used in academic research to probe DOT1L biology.
Emerging Oral Agents Second-genPreclinicalNovel scaffolds (e.g., Novartis compounds) aiming for oral bioavailability to replace IV infusion.

Clinical Insight: Phase 1 trials of pinometostat revealed that while H3K79 methylation could be inhibited globally, this did not always translate to sustained clinical remission. This disconnect highlights the need for combination therapies (see Section 5).

Preclinical Validation Protocols

To rigorously assess DOT1L inhibitors, researchers must validate target engagement (H3K79me2 reduction) and functional phenotypic changes (differentiation).

Protocol 1: Assessment of H3K79me2 Levels (Target Engagement)

Objective: Quantify the reduction of H3K79 dimethylation, the direct catalytic product of DOT1L. Note: H3K79me2 has a slow turnover rate (days). Short-term treatment (<48h) may yield false negatives.

Method A: Western Blot (Global Levels)

  • Cell Treatment: Treat MLL-r cells (e.g., MV4-11, MOLM-13) with inhibitor (0.1 - 10 µM) for 4 to 7 days .

  • Histone Extraction:

    • Harvest

      
       cells. Wash with PBS.
      
    • Lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2mM PMSF, 0.02% NaN3) for 10 min on ice.

    • Centrifuge (6,500 x g, 10 min) to pellet nuclei. Discard supernatant.

    • Resuspend nuclei in 0.2N HCl overnight at 4°C to extract histones.

  • Blotting:

    • Load 1-2 µg of histone extract on 15% SDS-PAGE.

    • Primary Ab: Anti-H3K79me2 (e.g., Cell Signaling #9757 or Abcam ab3594).

    • Loading Control: Anti-Total H3 (e.g., Abcam ab1791).

  • Validation: A successful assay must show >80% reduction in H3K79me2 signal relative to Total H3 compared to DMSO control.

Method B: ChIP-seq (Locus-Specific)

  • Crucial Step: Use spike-in normalization (e.g., Drosophila chromatin) because global H3K79me2 reduction affects the total ChIP signal, making standard normalization methods (RPM) inaccurate.

  • Target Loci: Assess enrichment at HOXA9 and MEIS1 promoters.

Protocol 2: Myeloid Differentiation Assay

Objective: Confirm that epigenetic remodeling translates to phenotypic differentiation.

  • Treatment: Culture cells with inhibitor for 7-14 days . (Differentiation is a slow process).

  • Staining:

    • Harvest

      
       cells.
      
    • Block Fc receptors.

    • Stain with fluorophore-conjugated anti-CD11b (Mac-1) and anti-CD14.

  • Flow Cytometry:

    • Gate on live cells (DAPI negative).

    • Measure Mean Fluorescence Intensity (MFI) shift compared to DMSO.

  • Morphology (Optional): Cytospin and Wright-Giemsa stain to visualize nuclear condensation and increased cytoplasm-to-nucleus ratio.

Clinical Translation & Resistance Mechanisms[6]

Clinical Trial Outcomes

Pinometostat demonstrated acceptable safety in adults and children but achieved complete remission (CR) in only a small subset of patients. The requirement for continuous IV infusion (28-day cycles) poses a significant logistical burden.

Mechanisms of Resistance

Resistance to DOT1L inhibition is not typically driven by mutations in the DOT1L gene itself but rather by adaptive bypass mechanisms:

  • Drug Efflux: Upregulation of ABCB1 (MDR1) transporter pumps the drug out of the cell.

  • Differentiation-Associated Resistance: Leukemic cells may differentiate into a state that is less dependent on the MLL-fusion program.

  • Alternative Pathways: Activation of FLT3 or RAS signaling can bypass the need for HOXA9 maintenance.

Future Directions: The Synergy of Menin & DOT1L

The most promising frontier is the combination of DOT1L inhibitors with Menin inhibitors (e.g., revumenib). Both Menin and DOT1L are essential components of the MLL-fusion complex.[1][7]

  • Menin Inhibitors: Displace the MLL-fusion protein from chromatin.

  • DOT1L Inhibitors: Erase the activating methylation mark.

Synergy Rationale: Co-targeting attacks the complex's stability (Menin) and its enzymatic output (DOT1L), preventing the adaptive resistance often seen with single-agent therapy.

Synergy_Mechanism Complex MLL-Fusion Complex Chromatin Leukemogenic Loci (HOXA9) Complex->Chromatin Drives Menin_Inhibitor Menin Inhibitor (e.g., Revumenib) Menin_Inhibitor->Complex Targets Menin Interface Action1 Displaces Complex from DNA Menin_Inhibitor->Action1 DOT1L_Inhibitor DOT1L Inhibitor (e.g., Pinometostat) DOT1L_Inhibitor->Complex Targets DOT1L Enzyme Action2 Erases H3K79me Memory DOT1L_Inhibitor->Action2 Synergy Deep Remission & Resistance Blockade Action1->Synergy Action2->Synergy

Figure 2: Synergistic mechanism of combined Menin and DOT1L inhibition.

References

  • Stein, E. M., et al. (2018). "The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia."[1][4] Blood. Link

  • Daigle, S. R., et al. (2011).[6] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[8] Cancer Cell.[8] Link

  • Bernt, K. M., et al. (2011). "MLL-rearranged leukemia is dependent on aberrant H3K79 methylation."[2][5] Cancer Cell.[8] Link

  • Shukla, N., et al. (2016).[9][10] "Final Report of Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Children with Relapsed or Refractory MLL-r Acute Leukemia." Blood. Link

  • Dafflon, C., et al. (2024). "Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia." International Journal of Molecular Sciences. Link

  • Campbell, C. T., et al. (2017). "Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia." Molecular Cancer Therapeutics. Link

Sources

Methodological & Application

Protocol: Solubilization and Handling of EPZ004777 Formic Acid Salt in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Technical Insight

EPZ004777 is a potent, selective inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1][2][3][4][5][6][7][8][9] It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby inhibiting the methylation of Histone H3 Lysine 79 (H3K79).[1]

The "Salt Trap": A critical source of experimental failure with this compound is the confusion between its Free Base , HCl salt , and Formic Acid (Formate) salt forms.

  • Free Base/HCl: High solubility in DMSO (>50 mg/mL).[1]

  • Formic Acid Salt: Significantly lower solubility in DMSO (typically ~10 mg/mL or ~17 mM).[1]

Core Directive: This protocol is specifically engineered for the Formic Acid Salt . Attempting to follow standard "free base" protocols (e.g., making a 50 mM stock) with the formate salt will result in precipitation, inaccurate dosing, and failed assays.

Physicochemical Profile

Before handling, verify the specific form of your compound using the molecular weight listed on the vial or Certificate of Analysis (CoA).

PropertyEPZ004777 (Formic Acid Salt)EPZ004777 (Free Base)
CAS Number N/A (Salt specific)1338466-77-5
Molecular Formula C₂₈H₄₁N₇O₄[1] • CH₂O₂C₂₈H₄₁N₇O₄
Molecular Weight 585.7 g/mol 539.67 g/mol
Solubility (DMSO) Max ~10 mg/mL (~17 mM) >50 mg/mL (>90 mM)
Appearance White to off-white crystalline solidWhite solid
Hygroscopicity ModerateLow

Materials & Safety Checklist

Reagents
  • EPZ004777 (Formate): Store at -20°C with desiccant until use.[1][4]

  • DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade (≥99.9%).[1]

    • Note: DMSO is hygroscopic.[3][10] Use a fresh bottle or one stored over molecular sieves to prevent water absorption, which drastically reduces solubility.

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: High-speed capability.[1]

  • Ultrasonic Bath: Optional, for stubborn particulates.

  • Amber Glass Vials: Borosilicate glass is preferred to minimize plasticizer leaching by DMSO.

Safety (E-E-A-T)
  • DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream. EPZ004777 is a potent epigenetic modulator.[3][4] Double-gloving (Nitrile) is mandatory. [1]

  • Fume Hood: Weigh the powder in a hood to avoid inhalation of fine particulates.

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which is safe for the formate salt and convenient for downstream dilutions.

Step 1: Equilibration

Remove the EPZ004777 vial from the freezer and let it sit at room temperature for 15–20 minutes before opening.

  • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic salt, leading to hydrolysis or weighing errors.

Step 2: Calculation (Self-Validating Logic)

Use the Formate salt MW (585.7 g/mol ), not the free base MW.[1]


[1]

Target: 1 mL of 10 mM solution.


[1]
Step 3: Solubilization
  • Weigh 5.86 mg of EPZ004777 (Formate) into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO.

    • Technique: Add DMSO slowly down the side of the vial to wash down any powder adhering to the walls.

  • Vortex vigorously for 30–60 seconds.

  • Inspect: Hold the vial up to a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes. If precipitation persists, warm gently to 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

Step 4: Aliquoting & Storage[1]
  • Do not store the bulk stock at 4°C; DMSO freezes at ~18°C. Repeated freeze-thaw cycles cause crystal formation and compound degradation.[1]

  • Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in high-quality polypropylene or glass vials.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram outlines the critical decision pathways for handling the formate salt, ensuring solubility limits are respected.

EPZ_Solubilization Start Start: EPZ004777 Formate Salt Equilibrate Equilibrate to RT (20 mins) Prevent Condensation Start->Equilibrate Calc Calculate Mass using MW 585.7 Target: 10 mM Stock Equilibrate->Calc AddDMSO Add Anhydrous DMSO (Max conc: 17 mM / 10 mg/mL) Calc->AddDMSO Mix Vortex (60s) & Sonicate (Optional) AddDMSO->Mix Check Visual Inspection: Clear Solution? Mix->Check Troubleshoot Warm to 37°C (5 min) Re-Sonicate Check->Troubleshoot No (Cloudy) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Troubleshoot->Mix Retry Store Store at -80°C Avoid Freeze-Thaw Aliquot->Store

Figure 1: Decision logic for solubilizing EPZ004777 Formic Acid Salt. Note the strict concentration limit check.

Application in Biological Assays[6][8][9][11][12]

Serial Dilution Strategy

To determine IC50 values (typically ~400 pM for DOT1L inhibition), serial dilutions are required.[1]

  • Constraint: Final DMSO concentration in cell culture should be <0.1% (v/v) to avoid solvent toxicity.

Protocol for 1 µM Final Assay Concentration:

  • Intermediate Stock (100x): Dilute 10 µL of 10 mM Stock into 990 µL of culture medium (or PBS).

    • Result: 100 µM EPZ004777 in 1% DMSO.

  • Working Solution (1x): Add 10 µL of the Intermediate Stock to 990 µL of cell culture in the well.

    • Final: 1 µM EPZ004777 in 0.01% DMSO.

In Vivo Formulation Note

For animal studies, DMSO stocks are often diluted into vehicles containing PEG300 and Tween-80.[1]

  • Standard Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

  • Procedure: Dissolve compound in DMSO first, then add PEG300, mix, add Tween-80, mix, and finally add Saline.[1][3] Adding saline directly to the DMSO stock may cause immediate precipitation of the hydrophobic salt.

References

  • Daigle, S. R., et al. (2011).[1][11] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1][7] Cancer Cell, 20(1), 53-65.[1][11]

  • Cayman Chemical. (n.d.).[1] "EPZ004777 (formate) Product Information." Cayman Chemical Datasheet.

  • STEMCELL Technologies. (n.d.).[1] "EPZ004777 (Formate): A Potent DOT1L Inhibitor."[1][2][3][4][5][6][9][11] STEMCELL Technologies Product Sheet.

  • MedChemExpress. (n.d.).[1] "EPZ004777 Datasheet and Solubility." MedChemExpress.

Sources

Optimizing EPZ004777: A Kinetic-Driven Protocol for DOT1L Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Executive Summary

EPZ004777 is a potent, selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1][2][3] While it exhibits nanomolar enzymatic potency (


), successful cellular application requires a specific understanding of epigenetic kinetics .[3]

Unlike cytotoxic agents that induce cell death within 24–48 hours, EPZ004777 functions by erasing H3K79 methylation marks, a process that requires cell division to dilute existing methylation.[2][3] Consequently, phenotypic readouts (apoptosis, differentiation) often lag behind molecular target engagement by several days.[2][3]

Core Recommendation:

  • Optimal Concentration:

    
     (Standard maximal effective dose for MLL-r lines).
    
  • Minimum Duration: 7–14 days for phenotypic assays; 4 days for histone methylation assays.[2][3]

  • Critical Action: Media and drug must be refreshed every 3–4 days to prevent metabolic depletion.

Mechanism of Action & Signaling Pathway

DOT1L is the sole enzyme responsible for methylating Histone H3 at Lysine 79 (H3K79).[2][3] In MLL-rearranged (MLL-r) leukemias, MLL fusion proteins recruit DOT1L to ectopic loci, causing hypermethylation of H3K79.[2][3] This sustains the expression of pro-leukemic genes HOXA9 and MEIS1.[2]

EPZ004777 competes with the cofactor S-adenosylmethionine (SAM), blocking this methylation and silencing the leukemic program.[2][3]

DOT1L_Pathway EPZ EPZ004777 (Inhibitor) DOT1L DOT1L (Methyltransferase) EPZ->DOT1L Competition EPZ->DOT1L H3K79me2 H3K79me2 (Active Mark) EPZ->H3K79me2 Depletes (via cell division) SAM SAM (Cofactor) SAM->DOT1L Competition H3K79 Histone H3 (Unmethylated) DOT1L->H3K79 Methylates MLL_Fusion MLL-Fusion Protein (Recruiter) MLL_Fusion->DOT1L Recruits H3K79->H3K79me2 + SAM Genes HOXA9 / MEIS1 (Leukemic Genes) H3K79me2->Genes Activates Transcription Diff Differentiation & Apoptosis H3K79me2->Diff Loss leads to Outcome Leukemic Proliferation Genes->Outcome Drives

Figure 1: Mechanism of EPZ004777.[2][3] The drug blocks the SAM binding pocket of DOT1L, preventing H3K79 methylation and collapsing the HOXA9/MEIS1 leukemic program.[2]

Compound Handling & Properties
ParameterSpecificationApplication Note
Solvent DMSOSoluble up to

(

).[2][3]
Storage

(Stock)
Aliquot to avoid freeze-thaw cycles. Stable for 6 months.
Working Conc.


is the standard saturating dose for MLL-r cells.[2][3]
Stability MediumDegrades in culture media at

; refresh every 3–4 days.

Preparation Protocol:

  • Dissolve powder in 100% DMSO to create a 10 mM stock .

  • Vortex vigorously.[2][3] If precipitate persists, warm to

    
     for 5 minutes.
    
  • Store aliquots at

    
    .[2][3][4]
    
  • Vehicle Control: All experimental conditions must be matched with an equivalent volume of DMSO (final concentration

    
    ).
    
Protocol A: Target Engagement (Molecular Readout)

Objective: Confirm EPZ004777 is entering the cell and inhibiting DOT1L enzymatic activity.[2][3] Timeframe: 4 Days. Readout: Western Blot for H3K79me2 (Global reduction).

Note: Whole cell lysates often yield poor histone resolution.[2][3] Acid extraction of histones is highly recommended.

Step-by-Step:

  • Seeding: Seed MLL-r cells (e.g., MV4-11 or MOLM-13) at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with EPZ004777 at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    . Include a DMSO control.[2][3][5][6][7]
  • Incubation: Incubate for 96 hours (4 days) .

    • Why? H3K79me2 is a stable mark.[2][3] Cells must divide to dilute the pre-existing methylated histones.[2]

  • Harvest & Extraction (Acid Protocol):

    • Pellet cells (

      
      , 5 min).[3] Wash with PBS.[2][3]
      
    • Resuspend in Triton Extraction Buffer (PBS + 0.5% Triton X-100 + PMSF) to lyse membranes but keep nuclei intact.[2][3]

    • Pellet nuclei (

      
      , 10 min).[2][3] Discard supernatant.
      
    • Resuspend nuclei in 0.2 N HCl overnight at

      
       to solubilize histones.
      
    • Spin max speed (

      
      ).[2][3] Save supernatant (contains histones).
      
  • Western Blot:

    • Load equal protein.[2][3]

    • Primary Ab: Anti-H3K79me2 (1:1000).[2][3]

    • Loading Control: Anti-Total H3 (NOT

      
      -actin/GAPDH, as these are cytosolic).[2][3]
      
  • Success Criteria:

    
     reduction in H3K79me2 signal at 
    
    
    
    relative to DMSO.
Protocol B: Phenotypic Efficacy (Proliferation Assay)

Objective: Measure IC50 for cell viability. Timeframe: 10–14 Days. Critical Warning: Short-term assays (24–72h) will show NO EFFECT and lead to false negatives.[2][3]

Workflow Day0 Day 0: Seed Cells + Drug Day3 Day 3-4: Split Cells & Re-spike Drug Day0->Day3 Incubate Day7 Day 7: Split Cells & Re-spike Drug Day3->Day7 Maintain Log Phase Day10 Day 10-14: Final Readout (Viability) Day7->Day10 Differentiation Occurs

Figure 2: The "Split & Spike" workflow required for epigenetic inhibitors.

Step-by-Step:

  • Preparation: Prepare a serial dilution of EPZ004777 (

    
     down to 
    
    
    
    ) in media.
  • Seeding: Seed cells at low density (

    
     cells/mL) in 24-well or 96-well plates.
    
  • Maintenance (The "Split & Spike"):

    • Every 3 or 4 days: Count cells.

    • Resuspend cells to the original seeding density (

      
      ) in fresh media containing fresh drug .
      
    • Calculation: If you keep

      
       of cell suspension and add 
      
      
      
      of fresh media, ensure the fresh media has
      
      
      drug concentration to maintain the final concentration, OR pellet and resuspend entirely in fresh drug-media.[3]
  • Readout: Perform viability assay (CellTiter-Glo, MTT, or Trypan Blue exclusion) on Day 7, 10, and 14 .[2][3]

  • Analysis: Plot cumulative cell growth (accounting for split factors) vs. concentration.

Data Interpretation & Reference Values

When validating your system, compare your results against these established benchmarks for MLL-rearranged lines.

Cell LineFusion TypeSensitivityCellular IC50 (Proliferation)Ref.[1][2][3][4][8][9]
MV4-11 MLL-AF4High

[1,2]
MOLM-13 MLL-AF9Moderate

[1,3]
THP-1 MLL-AF9Moderate

[3]
Jurkat None (WT)Resistant

(No effect)
[1]

Key Indicators of Success:

  • Specificity: EPZ004777 should kill MLL-r cells but have minimal effect on Jurkat or solid tumor lines at concentrations

    
    .[2][3]
    
  • Differentiation: Before dying, cells should express differentiation markers (e.g., increased CD14 or CD11b) around Day 7–10.[2][3]

Troubleshooting
IssueProbable CauseSolution
No cell death observed at 72 hours. Kinetic Trap. Epigenetic silencing takes time.[2][3]Extend assay to 10–14 days.
Control cells (DMSO) are dying. DMSO toxicity or overgrowth.[2][3]Keep final DMSO

.[2][3][7] Split cells more frequently to prevent confluence.
H3K79me2 blot is blank/messy. Poor histone extraction.[2][3]Use the Acid Extraction protocol (Protocol A) rather than standard RIPA lysis.
Drug precipitates in media. Concentration too high or cold media.[2][3]Do not exceed

.[2][3] Warm media to

before adding drug stock.
References
  • Daigle, S. R., et al. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[1][2][3][4][10] Cancer Cell, 20(1), 53-65.[2][3][4][10]

  • Stein, E. M., et al. (2018). The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia.[2][3] Blood, 131(24), 2665-2669.[2][3] [3]

  • Chen, L., et al. (2013). Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l.[1][2][3] Leukemia, 27(4), 813-822.[2][3]

  • Cayman Chemical. EPZ004777 Product Information & Solubility Data.

Sources

Application Notes & Protocols for In Vivo Administration of EPZ004777 in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting DOT1L with EPZ004777

EPZ004777 is a pioneering small molecule inhibitor renowned for its high potency and selectivity against the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 value in the picomolar range (400 pM).[1][2] DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[2] This epigenetic mark is broadly associated with active transcription.

The therapeutic rationale for inhibiting DOT1L is most pronounced in cancers driven by chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes, such as HOXA9 and MEIS1.[3][4][5] EPZ004777 acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor coenzyme for DOT1L, thereby blocking H3K79 methylation, reversing the oncogenic gene expression signature, and selectively inducing apoptosis in MLL-rearranged cancer cells.[3][5] Its efficacy has been demonstrated in prolonging survival in murine xenograft models of MLL, providing a strong preclinical validation for DOT1L as a therapeutic target.[1][5] While its primary application has been in leukemia, emerging research also points to a potential role for DOT1L inhibition in solid tumors such as colorectal cancer.[6][7]

A critical consideration for in vivo studies is the suboptimal pharmacokinetic profile of EPZ004777. The compound exhibits a very short plasma half-life and poor oral bioavailability, which precludes conventional dosing methods.[5][8][9] Therefore, successful in vivo administration requires a strategy of continuous infusion to maintain plasma concentrations sufficient for sustained target inhibition. This document provides a detailed protocol for the formulation and administration of EPZ004777 in mice using subcutaneously implanted osmotic pumps, a method validated in foundational preclinical studies.

Mechanism of Action: Reversing the MLL-Fusion Epigenetic Program

cluster_0 Leukemogenic State cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_Recruit Aberrant DOT1L Recruitment MLL_Fusion->DOT1L_Recruit H3K79me2 H3K79 Hypermethylation DOT1L_Recruit->H3K79me2 DOT1L_Inhibit DOT1L Inhibition Gene_Expression Upregulation of HOXA9 & MEIS1 H3K79me2->Gene_Expression Leukemia Leukemic Transformation & Proliferation Gene_Expression->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L_Inhibit H3K79_Norm ↓ H3K79 Methylation DOT1L_Inhibit->H3K79_Norm Gene_Norm ↓ HOXA9 & MEIS1 Expression H3K79_Norm->Gene_Norm Apoptosis Cell Cycle Arrest, Differentiation, Apoptosis Gene_Norm->Apoptosis

Caption: EPZ004777 inhibits DOT1L, reversing aberrant H3K79 methylation.

Pre-Administration: Formulation and Dosing Strategy

The success of an in vivo study with EPZ004777 hinges on two critical preparatory stages: creating a stable and deliverable formulation and selecting a dosing regimen capable of achieving therapeutic exposure levels.

Vehicle Formulation for Continuous Infusion

Due to its low solubility in aqueous media, EPZ004777 requires a carefully designed vehicle for in vivo administration.[2] The choice of vehicle must ensure the compound remains solubilized for the duration of the infusion without causing undue toxicity or irritation to the animal. For continuous subcutaneous infusion, multiple formulations have been reported.

Table 1: Recommended In Vivo Formulations for EPZ004777

Component Formulation 1 (General Use)[3] Formulation 2 (Osmotic Pump Specific)[3] Purpose
DMSO 10% - Primary solvent to create initial stock solution.
PEG300 40% - Co-solvent to improve solubility and stability.
Tween-80 5% - Surfactant to prevent precipitation.
Saline (0.9% NaCl) 45% - Final diluent to achieve desired volume and tonicity.
Ethanol - 10% Primary solvent.

| Water | - | 90% | Final diluent. |

Causality Insight: The multi-component vehicle (Formulation 1) is designed to maintain solubility in a complex biological environment. The initial dissolution in DMSO is critical, followed by the sequential addition of co-solvents to prevent the drug from precipitating out of solution when introduced to an aqueous environment. For osmotic pump studies aiming for high concentrations, simpler formulations (Formulation 2) have also been successfully used.[5]

Dose Selection and Rationale

EPZ004777's efficacy is concentration-dependent. Due to its rapid clearance, bolus injections (e.g., intravenous or intraperitoneal) are unlikely to maintain therapeutic concentrations above the IC50 for a sufficient duration to induce the desired biological effect, which can take several days to manifest.[5] Continuous infusion via osmotic pumps is the most effective and validated method.

Table 2: Summary of a Validated Dosing Regimen in a Murine MLL Xenograft Model

Parameter Description
Animal Model NOD/SCID gamma (NSG) mice with disseminated MV4-11 leukemia[5]
Compound EPZ004777
Concentration in Pump 50, 100, or 150 mg/mL[5]
Administration Route Continuous subcutaneous infusion via Alzet® mini-osmotic pumps[5]
Treatment Duration 14 days (pumps exchanged after 7 days)[5]
Achieved Plasma Conc. ~0.55 µM to ~0.84 µM (steady-state)[5]

| Key Outcome | Dose-dependent, statistically significant increase in median survival[5] |

Expert Recommendation: For initial studies, begin with a concentration of 50-100 mg/mL delivered via a 7- or 14-day osmotic pump. The ultimate goal is to achieve a steady-state plasma concentration that exceeds the in vitro antiproliferative IC50 for the target cell line (typically in the high nanomolar to low micromolar range).[5] It is imperative to perform a pilot pharmacokinetic study to confirm that the chosen pump rate and concentration achieve the desired exposure in your specific animal model.

Detailed Protocol: Continuous Subcutaneous Infusion

This protocol details the surgical implantation of an osmotic pump for the continuous delivery of EPZ004777. All procedures must be conducted under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • EPZ004777 (crystalline solid)

  • Vehicle components (DMSO, PEG300, Tween-80, Saline)

  • Sterile microcentrifuge tubes and syringes

  • Alzet® mini-osmotic pumps (select model based on desired duration and flow rate)

  • Anesthetic (e.g., isoflurane) and induction chamber

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Betadine and 70% ethanol for surgical site preparation

  • Heating pad for maintaining animal body temperature

  • Analgesics for post-operative care

Step-by-Step Administration Workflow
  • Formulation Preparation (Perform in a sterile hood): a. Weigh the required amount of EPZ004777 into a sterile tube. b. Add 10% of the final volume as DMSO. Vortex or sonicate gently until the solid is completely dissolved, forming a clear stock solution. This step is critical. c. Sequentially add PEG300 (40% of final volume), mixing thoroughly after addition. d. Add Tween-80 (5% of final volume) and mix. e. Finally, add saline (45% of final volume) to reach the target concentration and volume. Mix until the solution is homogenous and clear. f. Self-Validation Check: The final working solution must be free of any precipitate. If precipitation occurs, the formulation must be remade. Prepare this solution fresh on the day of use.[3]

  • Osmotic Pump Filling: a. Following the manufacturer's instructions, use a sterile syringe fitted with a filling tube to load the EPZ004777 formulation into the osmotic pump. b. Fill the pump slowly to avoid introducing air bubbles. c. Insert the flow moderator securely into the pump opening. This initiates the osmotic process. d. Note: Pumps must be primed in sterile saline at 37°C for several hours before implantation as per manufacturer guidelines to ensure immediate drug delivery upon implantation.

  • Surgical Implantation: a. Anesthetize the mouse using isoflurane (or other approved anesthetic). Confirm proper anesthetic depth by lack of pedal reflex. b. Place the mouse on a sterile surgical field over a heating pad. Apply veterinary eye lubricant. c. Shave the fur from the dorsal mid-scapular region. d. Prepare the surgical site by scrubbing alternately with Betadine and 70% ethanol three times. e. Make a small (~1 cm) midline incision in the skin. f. Using blunt forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump. g. Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision. h. Close the incision with wound clips or sutures. i. Administer post-operative analgesics as prescribed by your institutional veterinarian.

  • Post-Operative Monitoring: a. Place the mouse in a clean cage on a heating pad for recovery. Monitor continuously until it is fully ambulatory. b. Check the animal daily for the first week for signs of pain, distress, or infection. c. Monitor the surgical site for signs of local irritation, which was noted as a possibility at higher concentrations (100 and 150 mg/mL) in one key study.[5] d. Monitor animal weight and overall health status throughout the study. Significant weight loss (>15-20%) is a humane endpoint. Note that previous studies reported no significant weight loss with EPZ004777 administration.[5]

prep 1. Prepare Formulation (DMSO -> PEG300 -> Tween -> Saline) load 2. Load & Prime Osmotic Pump prep->load surgery 3. Anesthetize & Implant Subcutaneously load->surgery monitor 4. Post-Op Monitoring (Health, Weight, Irritation) surgery->monitor efficacy 5. Efficacy Assessment (Tumor Volume / Survival) monitor->efficacy pd 6. Endpoint PD Analysis (Harvest tissue, measure H3K79me2) efficacy->pd

Caption: Workflow for in vivo EPZ004777 administration via osmotic pump.

Endpoint Analysis: Validating Target Engagement and Efficacy

Pharmacodynamic (PD) Analysis

To ensure the experimental results are valid, it is essential to confirm that EPZ004777 engaged its target in vivo.

  • Tissue Collection: At the study endpoint, harvest tumors, bone marrow, or other relevant tissues.

  • Histone Extraction: Isolate histones from the collected tissues.

  • Immunoblotting: Perform a Western blot using an antibody specific for dimethylated H3K79 (H3K79me2). A significant reduction in the H3K79me2 signal in tissues from treated mice compared to vehicle controls provides direct evidence of DOT1L inhibition.[5]

Toxicity and Hematological Assessment

While EPZ004777 is generally well-tolerated, it is prudent to assess potential on-target toxicities, particularly in the hematopoietic system.

  • Complete Blood Count (CBC): Collect peripheral blood at baseline and at the endpoint. Analysis may reveal changes in white blood cell counts, which have been reported to increase after 14 days of exposure.[5]

  • Bone Marrow Analysis: Flow cytometric analysis of bone marrow can be used to assess effects on hematopoietic progenitor compartments. Studies have noted a mild decrease in common myeloid and megakaryocyte/erythroid progenitors, suggesting that extended treatment could impact normal hematopoiesis.[5]

By following this comprehensive guide, researchers can confidently design and execute in vivo studies with EPZ004777, ensuring robust and interpretable results for the evaluation of DOT1L inhibition in various disease models.

References

  • Title: New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia Source: MDPI URL: [Link]

  • Title: Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia Source: MDPI URL: [Link]

  • Title: Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia Source: PubMed Central (PMC) URL: [Link]

  • Title: DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment Source: Google Cloud Search - No direct public link available.
  • Title: Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer Source: ResearchGate URL: [Link]

  • Title: DOT1L inhibitor treatment selectively inhibits in vitro growth and... Source: ResearchGate URL: [Link]

  • Title: Potent inhibition of DOT1L as treatment of MLL-fusion leukemia Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Application Note: Preparation and Long-Term Storage of EPZ004777 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Epigenetic Research

EPZ004777 is a potent, highly selective, and cell-permeable small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), exhibiting an IC50 of approximately 0.4 nM in cell-free assays.[1] Its primary mechanism involves the specific inhibition of H3K79 methylation, a key epigenetic mark implicated in the regulation of gene transcription, DNA damage repair, and cell cycle progression.[2] Due to its crucial role in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged cancers, EPZ004777 has become an indispensable tool for researchers in oncology and drug development.[3][4]

The reproducibility and validity of experimental data derived from in vitro and in vivo studies are fundamentally dependent on the quality and stability of the inhibitor stock solution. Improper preparation or storage can lead to precipitation, degradation, or inaccurate concentration, resulting in misleading experimental outcomes. This guide provides a comprehensive, field-proven protocol for the preparation and long-term storage of EPZ004777 stock solutions, designed to ensure maximum stability and experimental consistency.

Mechanism of Action: Targeting the DOT1L-H3K79 Axis

DOT1L is the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at target loci and the subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1.[5] EPZ004777 functions as an S-adenosylmethionine (SAM)-competitive inhibitor, occupying the cofactor-binding pocket of DOT1L and thereby preventing the transfer of a methyl group to its histone substrate.[4][6] This targeted inhibition leads to a global reduction in H3K79 methylation, suppression of oncogenic gene expression, and selective apoptosis in MLL-rearranged cancer cells.[4][5]

G cluster_0 Normal Cell State cluster_1 Therapeutic Intervention DOT1L DOT1L H3K79 H3K79 DOT1L->H3K79 Methylation H3K79me H3K79me H3K79->H3K79me Gene_Expression Regulated Gene Expression H3K79me->Gene_Expression EPZ004777 EPZ004777 Inhibited_DOT1L DOT1L EPZ004777->Inhibited_DOT1L Inhibition

Caption: Mechanism of EPZ004777 Action.

Physicochemical Properties and Solubility Data

Accurate preparation begins with a thorough understanding of the compound's properties. The data below has been consolidated from multiple vendor datasheets and publications to provide a reliable reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₄₁N₇O₄[7]
Molecular Weight 539.67 g/mol [1][7]
CAS Number 1338466-77-5[1]
Appearance Crystalline solid / Powder[1][2]
Solubility in DMSO ≥ 100 mg/mL (≥ 185.29 mM)[7]
Solubility in Ethanol ≥ 26.35 mg/mL (≥ 48.83 mM)[7][8]
Solubility in Water Insoluble[7][8]

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most in vitro applications.

4.1. Required Materials and Equipment

  • EPZ004777 powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

  • Calibrated analytical balance

  • Sterile, amber-colored polypropylene or glass vials

  • Sterile, low-retention micropipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Bath sonicator or 37°C water bath

4.2. Pre-Protocol Calculations

The core of accurate stock preparation lies in precise calculation. Use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 539.67 g/mol x 1000 mg/g = 5.40 mg

4.3. Step-by-Step Reconstitution Procedure

  • Acclimatization: Before opening, allow the vial of EPZ004777 powder to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability and solubility.

  • Weighing: Carefully weigh out the calculated mass (e.g., 5.40 mg) of EPZ004777 powder and transfer it into a sterile, appropriately sized amber vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Solubility Enhancement (If Necessary): If particulates are still visible, the dissolution process can be aided by warming the vial in a 37°C water bath for 5-10 minutes or by sonicating in a bath sonicator for a similar duration.[8]

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible precipitate. This visual check is a crucial self-validating step.

Workflow for Stock Preparation and Storage

The following diagram outlines the logical flow from receiving the compound to its final, secure storage.

G A Receive EPZ004777 (Powder) B Equilibrate to Room Temperature A->B C Calculate & Weigh Required Mass B->C D Add Anhydrous DMSO C->D E Dissolve Thoroughly (Vortex / Sonicate) D->E F Visually Confirm Complete Dissolution E->F G Prepare Single-Use Aliquots F->G  Clear Solution H Label Vials Clearly (Name, Conc, Date) G->H I Long-Term Storage at -80°C H->I

Caption: Standard workflow for preparing EPZ004777 stock.

Protocol for Long-Term Storage and Handling

The long-term stability of the EPZ004777 stock solution is paramount. Following these steps will preserve the compound's integrity for extended periods.

6.1. Aliquoting: The Key to Avoiding Degradation

  • Rationale: Repeated freeze-thaw cycles are a primary cause of compound degradation. Aliquoting the stock solution into smaller, single-use volumes is the most effective strategy to prevent this.[2]

  • Procedure: Immediately after preparation, dispense the stock solution into multiple sterile, amber-colored polypropylene microcentrifuge tubes. The volume of each aliquot should correspond to the amount typically used in a single experiment.

6.2. Storage Conditions

  • Temperature: For long-term storage, aliquots should be stored at -80°C .[1] While some sources suggest storage at -20°C is viable for up to a month, storage at -80°C provides superior stability for periods of up to one year.[1][5]

  • Light Protection: EPZ004777 should be protected from light.[2] Using amber vials and storing them in a labeled freezer box provides two layers of protection.

  • Desiccation: For ultimate protection, especially if vials will be accessed occasionally, storing the aliquot box with a desiccant pack can help mitigate moisture ingress.

6.3. Best Practices for Use

  • When an aliquot is needed, remove it from the -80°C freezer and thaw it completely at room temperature.

  • Briefly centrifuge the vial to ensure all liquid is collected at the bottom before opening.

  • Prepare working dilutions by adding the stock solution to the appropriate cell culture medium or assay buffer. Never add aqueous solutions directly to the DMSO stock vial.

  • Discard any unused portion of a thawed aliquot. Do not refreeze.

Conclusion

The biological activity of EPZ004777 is directly tied to its chemical integrity. By adhering to the protocols outlined in this application note—from using high-purity anhydrous solvents to meticulous aliquoting and storage at -80°C—researchers can ensure the creation of stable, reliable stock solutions. This foundation of quality control is essential for generating reproducible data and advancing our understanding of DOT1L inhibition in disease.

References

  • Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia. PMC. [Link]

  • Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. PMC. [Link]

  • Biochemical and cellular assay summary of EPZ004777 and analogues. ResearchGate. [Link]

  • Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement. PMC. [Link]

  • Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. NIH. [Link]

Sources

Application Note: Standard Assay Conditions for DOT1L Enzymatic Inhibition by EPZ004777

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The disruption of histone H3 lysine 79 (H3K79) methylation is a critical driver in mixed-lineage leukemia (MLL)-rearranged leukemias. DOT1L (Disruptor of telomeric silencing 1-like) is the sole methyltransferase responsible for H3K79 mono-, di-, and trimethylation.[1] Unlike other histone methyltransferases (HMTs) that contain a SET domain, DOT1L possesses a unique adenosine-like binding pocket, making it structurally distinct.

EPZ004777 (CAS: 1338466-77-5) is a potent, selective, S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L with a


 of ~0.3 nM and an 

of ~0.4 nM. Due to its high potency and the unique requirement of DOT1L for nucleosomal substrates (rather than free histones), standardizing assay conditions is critical for generating reproducible kinetic data.

This guide details two validated protocols:

  • Radiometric Flashplate Assay: The "Gold Standard" for kinetic characterization and

    
     determination.
    
  • AlphaLISA Homogeneous Assay: A high-throughput screening (HTS) alternative for rapid inhibitor profiling.

Mechanism of Action & Assay Design Principles

The Nucleosome Requirement

A common pitfall in DOT1L assays is the use of recombinant Histone H3 or peptides as substrates. DOT1L activity is strictly dependent on the nucleosomal context . The enzyme interacts with the acidic patch of the nucleosome and ubiquitinated H2B, which induces the conformational changes required for H3K79 methylation.

  • Critical Rule: Always use purified oligonucleosomes (e.g., Chicken Erythrocyte or Recombinant Human Nucleosomes) as the substrate.

Mechanism of Inhibition

EPZ004777 acts as a SAM mimic. It occupies the cofactor binding pocket, preventing SAM binding while inducing a conformational change that disorders the activation loop.

  • Kinetic Implication: Because EPZ004777 is a tight-binding inhibitor (

    
    ), standard Michaelis-Menten assumptions may fail if the enzyme concentration is too high. Assays must use 
    
    
    
    to accurately resolve potency.
Visualizing the Mechanism

DOT1L_Mechanism DOT1L DOT1L Enzyme (Apo) Complex_Active Active Complex [DOT1L-SAM-Nuc] DOT1L->Complex_Active + SAM + Nuc Complex_Inhibited Inhibited Complex [DOT1L-EPZ] DOT1L->Complex_Inhibited + EPZ (High Affinity Binding) SAM Cofactor: SAM EPZ Inhibitor: EPZ004777 (SAM-Competitive) Nuc Substrate: Nucleosome (H3K79) Product Methylated Nucleosome (H3K79me) + SAH Complex_Active->Product Methyl Transfer

Figure 1: Competitive inhibition mechanism of EPZ004777 against SAM for the DOT1L active site.

Protocol 1: Radiometric Flashplate Assay (Gold Standard)

This protocol mirrors the conditions used in the foundational characterization of EPZ004777 (Daigle et al., 2011). It is preferred for determining accurate


 and 

values.
Materials
  • Enzyme: Recombinant Human DOT1L (1-416).

  • Substrate: Chicken Erythrocyte Oligonucleosomes (purified).

  • Cofactor: S-Adenosyl-L-[methyl-3H]methionine (3H-SAM) + unlabeled SAM.

  • Plate: Streptavidin-coated Flashplate (PerkinElmer) or similar scintillant-coated plate.

  • Inhibitor: EPZ004777 (dissolved in DMSO).

Assay Buffer ("Balanced Conditions")

To ensure physiological relevance and enzyme stability, prepare the following buffer fresh:

ComponentConcentrationPurpose
Tris-HCl, pH 8.0 20 mMMaintains optimal pH for catalysis.
NaCl 10 mMIonic strength (Low salt is critical for DOT1L activity).
KCl 100 mMMimics intracellular ionic environment.
MgCl2 1 mMCofactor stability (optional but recommended).
DTT 0.5 mMReduces disulfide bonds; maintains enzyme active site.
BSA or Gelatin 0.005%Prevents non-specific binding of the low-conc enzyme to plastic.
Tween-20 0.002%Surfactant to reduce surface tension.
Step-by-Step Workflow
  • Enzyme Preparation: Dilute DOT1L to 0.5 nM (2X final concentration) in Assay Buffer.

  • Inhibitor Pre-incubation:

    • Add 10 µL of 0.5 nM DOT1L to the plate wells.

    • Add varying concentrations of EPZ004777 (in DMSO). Keep DMSO < 1% final.

    • Incubate for 30 minutes at Room Temperature (RT). Note: This allows the inhibitor to reach equilibrium binding.

  • Substrate Addition (Start Reaction):

    • Prepare a 2X Substrate Mix: 40 nM Nucleosomes + 1600 nM Total SAM (mixture of hot 3H-SAM and cold SAM).

    • Add 10 µL of Substrate Mix to the wells.

    • Final Concentrations: 0.25 nM DOT1L, 20 nM Nucleosomes, 800 nM SAM.

  • Reaction Incubation: Incubate for 120 minutes at RT.

  • Quenching: Add 10 µL of 800 µM unlabeled SAM to flood the active sites and stop radiolabel transfer.

  • Detection:

    • Transfer reaction mixture to Streptavidin-Flashplate (if using biotinylated nucleosomes) or use filter binding if using native nucleosomes (requires TCA precipitation).

    • Modern Optimization: If using Flashplates, ensure nucleosomes are biotinylated or use a basic Flashplate that binds histones non-specifically at high pH.

    • Read on a TopCount or MicroBeta scintillation counter.

Protocol 2: AlphaLISA High-Throughput Assay

For screening large libraries or routine QC, the AlphaLISA format (bead-based proximity assay) eliminates washing steps and radioactivity.

Materials
  • Donor Beads: Streptavidin Donor Beads.

  • Acceptor Beads: Anti-Histone H3 (C-ter) Acceptor Beads.

  • Antibody: Biotinylated Anti-H3K79me2 (Specific for the product).[2]

  • Stop Buffer: High salt buffer (1 M NaCl) is required to disrupt the DOT1L-Nucleosome complex before detection.

AlphaLISA Assay Buffer
  • 50 mM Tris-HCl, pH 8.0[2]

  • 150 mM NaCl[2]

  • 3 mM MgCl2[2]

  • 0.1% BSA[2]

  • 0.01% Tween-20[2]

Workflow Diagram

AlphaLISA_Workflow Step1 1. Pre-Incubation (Enzyme + EPZ004777) 30 min @ RT Step2 2. Reaction Initiation (+ Nucleosomes + SAM) 60-120 min @ RT Step1->Step2 Step3 3. Stop Reaction (+ High Salt Buffer) Dissociates Enzyme Step2->Step3 Step4 4. Detection Mix Addition (+ Acceptor Beads + Biotin-Ab) 60 min @ RT Step3->Step4 Step5 5. Donor Bead Addition (+ Streptavidin Donor Beads) 30 min @ RT (Dark) Step4->Step5 Step6 6. Read Signal (AlphaScreen Mode: 680nm Ex / 615nm Em) Step5->Step6

Figure 2: AlphaLISA workflow for HTS of DOT1L inhibitors.

Data Analysis & Interpretation

IC50 Calculation

Plot the signal (CPM or Alpha counts) vs. log[EPZ004777]. Fit the data using a 4-parameter logistic (4PL) non-linear regression model:



Tight-Binding Correction (Morrison Equation)

Since EPZ004777 is a potent inhibitor (


) and the enzyme concentration is low (

), the standard IC50 equation may underestimate potency. For precise

, use the Morrison equation for tight-binding inhibition:


Where:

  • 
     = Total Enzyme Concentration
    
  • 
     = Total Inhibitor Concentration
    
  • 
     = Apparent inhibition constant (dependent on SAM concentration).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal-to-Noise Enzyme degradation or inactive nucleosomes.Ensure DTT is fresh. Verify nucleosome quality (integrity) on a native gel.
IC50 > 1 nM Enzyme concentration too high.EPZ004777 is a stoichiometric inhibitor. Reduce [DOT1L] to < 0.5 nM.
High Background (Alpha) Non-specific bead binding.Titrate beads.[3] Ensure "Stop Buffer" contains high salt (1M NaCl) to fully dissociate the complex before detection.
Assay Drift SAM degradation.SAM is unstable at pH 8.0 over long periods. Prepare Substrate Mix immediately before use.

References

  • Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[4] Cancer Cell, 20(1), 53-65.

  • Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors." Nature Communications, 3, 1288.

  • Revvity (formerly PerkinElmer). "AlphaLISA DOT1L Histone H3 Lysine N-methyltransferase Assay Technical Note."

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. (Standard text for Tight-Binding Inhibition logic).

Sources

Troubleshooting & Optimization

troubleshooting lack of potency of EPZ004777 in short-term assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Your 72-Hour Assay Failed

If you are observing an IC50 > 10 µM or a lack of potency for EPZ004777 in a standard 48–72 hour viability assay (MTT, CTG, AlamarBlue), this is an expected result.

EPZ004777 is a DOT1L inhibitor , not a cytotoxic kinase inhibitor.[1] Unlike kinase inhibitors that block immediate signaling cascades (minutes to hours), EPZ004777 acts via an epigenetic mechanism that requires cell division to dilute existing histone methylation marks.

The Core Rule: Phenotypic readout (apoptosis/differentiation) requires 7–14 days of continuous exposure.

Part 1: The Mechanistic Reality (The "Why")

EPZ004777 inhibits the enzymatic activity of DOT1L, preventing the new methylation of Histone H3 at Lysine 79 (H3K79).[2][3][4][5][6][7] It does not actively "erase" existing methyl marks. Therefore, the pre-existing pool of methylated histones must be diluted out through successive rounds of DNA replication and cell division.

The Kinetic Lag:

  • Target Engagement (Hours): Drug binds DOT1L.

  • Methylation Decay (Days 1–5): H3K79me2 levels drop only as cells divide.

  • Transcriptional Reprogramming (Days 5–7): Loss of H3K79me2 at MLL-fusion target genes (e.g., HOXA9, MEIS1) reduces their expression.

  • Phenotypic Onset (Days 7–14): Loss of leukemogenic drivers leads to differentiation or apoptosis.

Visualizing the Kinetic Lag

The following diagram illustrates the temporal disconnect between drug addition and cell death.

EPZ_Mechanism Drug Day 0: EPZ004777 Added Inhibition DOT1L Blocked (Immediate) Drug->Inhibition Dilution Day 1-4: H3K79me2 Dilution (Requires Cell Division) Inhibition->Dilution  Stops New Methylation Dilution->Dilution  Cell Cycle  Required GeneExp Day 5-7: Downregulation of HOXA9 / MEIS1 Dilution->GeneExp  Loss of Epigenetic Mark Phenotype Day 10-14: Apoptosis & Differentiation GeneExp->Phenotype  Loss of Survival Signals

Figure 1: The temporal delay of EPZ004777. Note that significant apoptosis (Green) does not occur until Days 10-14, making 3-day assays (Red/Yellow zone) ineffective.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see no cell killing in my 3-day MTT assay."
  • Diagnosis: Incorrect assay duration.

  • Explanation: As detailed above, the cells have not divided enough times to deplete H3K79me2 levels below the threshold required to suppress HOXA9/MEIS1.

  • Solution: Switch to a Long-Term Proliferation Assay (Protocol below). You must treat cells for at least 10–14 days , splitting them regularly to maintain logarithmic growth.

Scenario B: "I treated for 14 days, but still see weak potency."
  • Diagnosis 1: Slow Doubling Time.

    • If your cell line divides slowly (e.g., doubling time > 48h), 14 days may not be sufficient to dilute the histone marks.

    • Fix: Extend assay duration or verify cell division rates.

  • Diagnosis 2: Insensitive Cell Line.

    • EPZ004777 is highly selective for MLL-rearranged leukemias (e.g., MV4-11, MOLM-13).[5] Cell lines without MLL translocations (e.g., Jurkat, HL-60) are generally resistant (IC50 > 50 µM).[5]

    • Fix: Confirm the genetic background of your cell line. Use MV4-11 as a positive control and Jurkat as a negative control.

  • Diagnosis 3: Drug Stability/Replenishment.

    • EPZ004777 is stable, but media conditions degrade over 14 days.

    • Fix: Replenish drug-containing media every 3–4 days during the split.

Scenario C: "How do I prove the drug is working if cells aren't dying yet?"
  • Diagnosis: Need for a proximal biomarker.

  • Explanation: You cannot rely on viability as an early readout. You must measure Target Engagement .

  • Solution: Perform a Western Blot for H3K79me2 (Dimethyl-Histone H3 Lysine 79) at Day 4 or 5. You should see a global reduction in methylation compared to DMSO control, even if cell viability is unchanged.

Part 3: Validated Experimental Protocols
Protocol 1: Long-Term Proliferation Assay (14 Days)

Standard viability assays fail because cells reach confluency before the drug acts. This "Split & Count" method is the industry standard for epigenetic inhibitors.

Materials:

  • Cell Line: MV4-11 (Sensitive Control)

  • Compound: EPZ004777 (dissolved in DMSO)[1][8]

  • Readout: Viable cell count (Trypan Blue or Automated Counter)

Workflow:

  • Day 0: Seed cells in 6-well or 24-well plates at low density (e.g., 0.5 × 10^5 cells/mL).

  • Treatment: Add EPZ004777 at varying concentrations (e.g., 3 nM to 10 µM). Final DMSO concentration must be <0.1%.

  • Day 3 or 4 (The Split):

    • Count viable cells in all wells.

    • Reseed cells into a new plate at the original density (0.5 × 10^5 cells/mL).

    • Crucial Step: Replenish with fresh media containing fresh drug to maintain constant concentration.

    • Calculate the "Fold Expansion" for that interval.

  • Repeat: Repeat the count/split/replenish cycle on Days 7, 10, and 14.

  • Analysis: Plot "Cumulative Fold Expansion" or "Relative Growth vs. DMSO" over time.

    • Success Criteria: Control cells grow exponentially. Treated cells (at effective doses) will show growth arrest starting ~Day 7.

Protocol 2: Target Engagement (H3K79me2 Western Blot)

Use this to validate that your drug is active and entering the nucleus.

Materials:

  • Antibody: Anti-H3K79me2 (e.g., Cell Signaling Tech #5427 or Abcam ab3594).

  • Loading Control: Anti-Total H3.

Workflow:

  • Treatment: Treat cells with 1 µM EPZ004777 for 4 days .

  • Lysis: Do not use standard whole cell lysis (RIPA) alone, as histone recovery can be poor. Use a Histone Extraction Protocol (Acid Extraction) for best results.

    • Quick Acid Extraction: Resuspend pellet in Triton Extraction Buffer (TEB) -> Lyse on ice -> Centrifuge -> Resuspend pellet in 0.2N HCl overnight -> Centrifuge -> Save Supernatant (Histones).

  • Blotting: Load equal amounts of protein (1–2 µg).

  • Result: You should see >80% reduction in H3K79me2 signal in treated cells vs. DMSO.

Part 4: Diagnostic Decision Tree

Use this flowchart to determine your next experimental step.

Troubleshooting_Tree Start Problem: No Potency Observed CheckTime Is assay duration < 7 days? Start->CheckTime CheckCell Is cell line MLL-rearranged? CheckTime->CheckCell No (It was >7 days) ActionExtend SOLUTION: Switch to 14-Day Split Assay CheckTime->ActionExtend Yes CheckTarget Check H3K79me2 (Day 4 WB) CheckCell->CheckTarget Yes ActionControl SOLUTION: Test in MV4-11 (Positive Control) CheckCell->ActionControl No/Unknown ActionConc SOLUTION: Check Solubility/ Increase Conc. CheckTarget->ActionConc No Band Reduction ActionWait SOLUTION: Assay Valid. Drug is working mechanistically. CheckTarget->ActionWait Band Reduced

Figure 2: Troubleshooting decision matrix for EPZ004777 experiments.

References
  • Daigle, S. R., et al. (2011). "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor."[2][3][9] Cancer Cell, 20(1), 53–65.[2][3][9]

    • Key Finding: Establishes the 7–14 day phenotypic delay and the requirement for MLL-fusion specificity.
  • Daigle, S. R., et al. (2013). "Potent inhibition of DOT1L as treatment of MLL-fusion leukemia." Blood, 122(6), 1017–1025.

    • Key Finding: Describes the kinetics of H3K79me2 depletion (t1/2 ~ 1 day) vs. cell killing.
  • MedChemExpress. "EPZ004777 Product Information & Biological Activity."

    • Key Finding: Provides chemical stability data and solubility protocols (DMSO 100 mg/mL).

Sources

preventing precipitation of EPZ004777 in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for EPZ004777. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of EPZ004777 in cell culture experiments. Our goal is to help you navigate the challenges of working with this potent and selective DOT1L inhibitor, with a primary focus on preventing its precipitation in aqueous media.

Introduction to EPZ004777

EPZ004777 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, with an IC50 of approximately 0.4 nM in cell-free assays.[1][2] Its primary mechanism of action is the inhibition of H3K79 methylation, a key epigenetic mark implicated in the regulation of gene expression.[2][3] Dysregulation of DOT1L activity is particularly critical in the development of mixed-lineage leukemia (MLL), making EPZ004777 a valuable tool for cancer research.[3][4] However, its hydrophobic nature presents a significant challenge in the laboratory: poor aqueous solubility, which often leads to precipitation in cell culture media. This guide will provide a systematic approach to overcome this issue.

Troubleshooting Guide: Preventing Precipitation

This section addresses the most common issue encountered when working with EPZ004777—precipitation upon addition to cell culture media.

Q1: I dissolved EPZ004777 in DMSO, but it crashed out of solution when I added it to my cell culture medium. Why is this happening and how can I prevent it?

This is the most frequent challenge researchers face with EPZ004777 and is a direct consequence of its physicochemical properties.

The Underlying Cause: Solubility Mismatch

EPZ004777 is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol but is practically insoluble in water.[1] Cell culture medium is an aqueous environment. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous solution, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate. This phenomenon is often referred to as "salting out" or "crashing out."

The Solution: A Step-Wise Dilution Protocol

The key to preventing precipitation is to avoid a sudden and drastic change in the solvent environment. A multi-step dilution strategy is highly recommended.

Experimental Protocol: Preparation and Addition of EPZ004777 to Cell Culture Media

This protocol provides a reliable method for preparing and diluting EPZ004777 to minimize precipitation.

Materials:

  • EPZ004777 powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium (with or without serum)

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution in 100% DMSO:

    • Allow the EPZ004777 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of EPZ004777 in 100% DMSO. For example, to prepare a 10 mM stock of EPZ004777 (Formate, M.W. 585.7 g/mol ), dissolve 10 mg in 1.71 mL of DMSO.[3]

    • Ensure complete dissolution by vortexing and, if necessary, brief warming at 37°C or sonication.[5] The solution should be clear and free of any visible particles.

    • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]

  • Perform Intermediate Serial Dilutions in 100% DMSO:

    • Before adding to your aqueous cell culture medium, perform serial dilutions of your high-concentration stock in 100% DMSO to create a range of intermediate stocks.[6][7]

    • For example, if your final desired concentration in the culture is 1 µM, and you are using a 1:1000 dilution factor (to keep final DMSO at 0.1%), you would need a 1 mM intermediate stock. You can prepare this from your 10 mM stock by diluting 1:10 in 100% DMSO.

  • Final Dilution into Pre-warmed Cell Culture Medium:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To add the inhibitor, pipette the desired volume of the appropriate intermediate DMSO stock directly into the pre-warmed medium while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

    • Crucially, never add the medium to the concentrated DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous medium.

  • Visual Confirmation:

    • After adding the EPZ004777, visually inspect the medium for any signs of cloudiness or precipitation. A clear solution indicates successful solubilization.

Workflow for Preparing and Diluting EPZ004777

EPZ004777_Workflow cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Intermediate Dilution cluster_final Step 3: Final Addition powder EPZ004777 Powder stock 10 mM Stock Solution (in 100% DMSO) powder->stock dmso 100% DMSO dmso->stock intermediate 1 mM Intermediate Stock (in 100% DMSO) stock->intermediate 1:10 dilution final 1 µM Working Solution (Final DMSO ≤ 0.1%) intermediate->final Add to medium while vortexing media Pre-warmed Cell Culture Medium media->final

Caption: Recommended workflow for EPZ004777 solubilization.

Frequently Asked Questions (FAQs)

Q2: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[8] For sensitive cell lines or long-term experiments, it is highly recommended to keep the final DMSO concentration at ≤ 0.1%.[9][10] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.

DMSO ConcentrationGeneral Recommendation
≤ 0.1% Considered safe for most cell lines with minimal toxic effects.[11][10]
0.1% - 0.5% Generally tolerated by many robust cell lines for short-term exposure.[8]
> 0.5% Increased risk of cytotoxicity and off-target effects.[12]
Q3: Does the presence of serum in the culture medium affect EPZ004777 solubility?

Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can influence the solubility of hydrophobic compounds. Serum proteins, particularly albumin, can bind to hydrophobic molecules, which can help to keep them in solution and prevent precipitation.[5] In some cases, serum albumin can act as a carrier for hydrophobic drugs.[13] Therefore, you might observe that EPZ004777 is less prone to precipitation in a medium containing serum compared to a serum-free medium.

Q4: I've followed the protocol, but I still see some precipitation. What else can I do?

If you continue to experience issues, consider the following troubleshooting steps:

  • Pre-warm your medium: Ensure your cell culture medium is fully warmed to 37°C before adding the EPZ004777 stock. Temperature can significantly affect the solubility of media components.[14]

  • Increase the dilution factor: If your stock concentration is very high, even a stepwise dilution might not be sufficient. Try preparing a more dilute intermediate stock in DMSO to further reduce the concentration jump during the final dilution step.

  • Check the quality of your DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO can reduce its solvating power for hydrophobic compounds. Use high-quality, anhydrous DMSO and keep the bottle tightly sealed.

  • Sonication: After the final dilution into the medium, you can try a brief, gentle sonication of the medium to help dissolve any microscopic precipitates. However, be cautious as excessive sonication can damage media components.

Q5: How should I store my EPZ004777 stock solutions?

For long-term stability, store your DMSO stock solutions of EPZ004777 at -20°C or -80°C.[1][3] It is crucial to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.[3] When stored properly, DMSO stock solutions can be stable for several months to a year.[1][4]

References

  • Anglin, J. L., et al. (2015). Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. ACS Medicinal Chemistry Letters, 6(6), 653-657.
  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53-65.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. Retrieved from [Link]

  • PubMed. (2017). Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size. International Journal of Biological Macromolecules, 103, 107-115.
  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Yu, W., et al. (2013). Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L. Journal of Medicinal Chemistry, 56(21), 8596-8609.
  • Quora. (2020). How do I dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia. Retrieved from [Link]

  • MDPI. (2022).
  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • PubMed Central. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240058.
  • ACS Publications. (2025). pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. Biomacromolecules.
  • ResearchGate. (2022). How to keep a solvent concentration equal during serial dilution?. Retrieved from [Link]

  • PubMed Central. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022.
  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]

  • YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2016). What is the maximum concentration of DMSO that can be used in cell culture?. Retrieved from [Link]

Sources

optimizing incubation time for H3K79me2 reduction with EPZ004777

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetics of Methylation Dilution

Welcome to the technical support center for EPZ004777. If you are using this DOT1L inhibitor, you are likely targeting MLL-rearranged leukemias or investigating chromatin dynamics.

The Critical Insight: Unlike many other histone modifications (e.g., H3K27me3), H3K79 methylation (H3K79me2) has no known active demethylase in mammalian cells.[1] This biological reality dictates your experimental timeline.

Inhibition of DOT1L by EPZ004777 does not "strip" the methyl marks. Instead, it blocks the de novo methylation of new histones incorporated during DNA replication. Consequently, the reduction of H3K79me2 is a process of passive dilution dependent entirely on cell division.

Senior Scientist Note: Do not expect significant signal reduction in 24 hours. Your incubation time must span multiple cell doubling cycles to visualize the "washout" of the histone mark.

Part 1: Mechanism & Kinetics (Visualized)

Ticket #101: Why is my H3K79me2 signal stable after 48 hours of treatment?

Diagnosis: The incubation period is insufficient relative to the cell cycle duration. Resolution: Extend incubation to 4–7 days.

The following diagram illustrates the "Passive Dilution Model" required for EPZ004777 efficacy.

G DOT1L DOT1L Enzyme H3_New New Histones (Unmethylated) DOT1L->H3_New Methylates (Blocked) EPZ EPZ004777 (Inhibitor) EPZ->DOT1L Inhibits SAM SAM (Cofactor) SAM->DOT1L Required H3_Old Parental Histones (H3K79me2 High) Replication DNA Replication (S-Phase) H3_Old->Replication Cell_Div Cell Division Replication->Cell_Div H3_New->Replication Result_Early Day 1-2: Mixed Population (Slight Dilution) Cell_Div->Result_Early 1-2 Cycles Result_Late Day 4-7: H3K79me2 Depleted (Signal Loss) Cell_Div->Result_Late >3 Cycles Result_Early->Cell_Div Continued Proliferation

Figure 1: The Passive Dilution Model. H3K79me2 reduction requires the incorporation of unmethylated histones over multiple cell divisions.

Part 2: Optimized Experimental Workflow

Ticket #102: What is the recommended dosing schedule for a 7-day assay?

Diagnosis: Inhibitor instability or media depletion can compromise long-term assays. Resolution: Implement a "Split & Replenish" protocol.

Recommended Protocol for Suspension Cells (e.g., MV4-11, MOLM-13):

StepDayActionCritical Technical Detail
1 Day 0Seed Cells Seed at low density (e.g., 0.2–0.5 × 10⁶ cells/mL). Cells must be in log phase to divide and dilute the mark.
2 Day 0Initial Dose Add EPZ004777. Recommended concentration: 3 µM (Daigle et al., 2011).[1]
3 Day 3Split & Re-dose Count cells. Split back to seeding density. Fresh media + Fresh EPZ004777 is mandatory.
4 Day 5Monitor Optional: Harvest an aliquot for Western blot to check intermediate reduction.
5 Day 7Harvest Final harvest for Western blot (H3K79me2) or qPCR (HOXA9/MEIS1).

Senior Scientist Note: EPZ004777 is generally stable, but "topping up" without splitting cells leads to overgrowth and G1 arrest. If cells stop dividing due to confluency, H3K79me2 reduction will stall.

Workflow Start Day 0: Seed Cells (Log Phase) Dose1 Add EPZ004777 (3 µM) Start->Dose1 Incubate1 Incubate 72 Hours Dose1->Incubate1 Check Check Density (>1x10^6 cells/mL?) Incubate1->Check Split Day 3: Split Cells (Reseed to 0.2x10^6) Check->Split Yes Redose Replenish Media + Fresh EPZ004777 Split->Redose Incubate2 Incubate 48-96 Hours Redose->Incubate2 Harvest Day 7: Harvest (Histone Extraction) Incubate2->Harvest

Figure 2: 7-Day "Split & Replenish" Workflow ensuring continuous proliferation and inhibitor exposure.

Part 3: Troubleshooting & FAQs

Q1: I see cell death in my MLL-rearranged lines. Is this toxicity?

A: Likely not. In MLL-rearranged lines (e.g., MV4-11), EPZ004777 induces differentiation and apoptosis, but this is a delayed phenotypic effect .

  • Timeline: You should see H3K79me2 reduction by Day 4, followed by downregulation of HOXA9/MEIS1, and finally antiproliferative effects by Day 7–10.

  • Validation: Always run a control cell line (e.g., Jurkat or HL-60) alongside. These should show H3K79me2 reduction without significant cell death at 3 µM.

Q2: Western Blot signal is weak/messy. How do I improve detection?

A: H3K79me2 is a histone mark. Standard whole-cell lysis (RIPA) often fails to solubilize chromatin effectively, leading to poor signal.

  • Solution: Use an Acid Extraction Protocol for histones.

    • Lyse cells in Triton Extraction Buffer (TEB) to isolate nuclei.

    • Extract histones from nuclei using 0.2N HCl overnight.

    • Neutralize and load.[2]

  • Why? This removes cytoplasmic noise and concentrates the histone fraction.

Q3: Can I use higher concentrations to speed up the process?

A: No. Increasing the dose above 3–10 µM does not accelerate the cell cycle (the rate-limiting step).

  • Risk: High doses (>10 µM) may induce off-target toxicity, confounding your results. Stick to the minimal effective dose (typically 1–3 µM) and optimize time, not concentration.

References

  • Daigle, S. R., et al. (2011). "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor." Cancer Cell, 20(1), 53-65. [Link] Key Finding: Established the 4-7 day window for maximal H3K79me2 depletion and the requirement for cell division.

  • Stein, E. M., et al. (2018). "The DOT1L Inhibitor Pinometostat Reduces H3K79 Methylation and Has Modest Clinical Activity in Adult Acute Leukemia." Blood, 131(23), 2554-2564. [Link] Key Finding: Clinical validation of H3K79me2 reduction kinetics in patient samples.

Sources

Technical Support Center: EPZ004777 Formic Acid Salt Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for EPZ004777 formic acid salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and storing EPZ004777 formic acid salt in DMSO stocks. Our goal is to ensure the integrity and reproducibility of your experiments by addressing potential challenges related to compound stability.

I. Introduction to EPZ004777 and the Importance of Stock Solution Stability

EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 in the picomolar range.[1][2] It plays a crucial role in research targeting mixed-lineage leukemia (MLL) and other cancers where DOT1L is dysregulated. The formic acid salt of EPZ004777 is a common formulation used in research.

The stability of your EPZ004777 DMSO stock solution is paramount for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a loss of potency, altered pharmacology, and misleading data. This guide will walk you through the best practices for handling and storing EPZ004777 formic acid salt in DMSO to maintain its integrity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of EPZ004777 formic acid salt in DMSO.

Q1: What are the recommended storage conditions for solid EPZ004777 formic acid salt?

A1: The solid form of EPZ004777 formic acid salt is stable for at least 12 months when stored at -20°C, protected from light. For long-term storage, it is advisable to store it with a desiccant to prevent moisture absorption.

Q2: How should I prepare my initial DMSO stock solution of EPZ004777 formic acid salt?

A2: To prepare a stock solution, we recommend the following steps:

  • Equilibrate the vial of solid EPZ004777 formic acid salt to room temperature before opening to prevent condensation of moisture.

  • Use anhydrous, high-purity DMSO. While DMSO is a stable solvent, it is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the compound.[3]

  • Dissolve the compound in DMSO to your desired concentration. EPZ004777 is highly soluble in DMSO, with reported solubilities up to 17 mM or 100 mg/mL.

Q3: What is the recommended storage temperature for EPZ004777 formic acid salt in DMSO stock solutions?

A3: For optimal stability, DMSO stock solutions of EPZ004777 should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to two years).[1]

Q4: How many times can I freeze and thaw my DMSO stock solution?

A4: It is strongly recommended to aliquot your DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. While some studies on general compound libraries have shown no significant degradation after multiple freeze-thaw cycles, this can be compound-specific.[4][5] For a potent inhibitor like EPZ004777, avoiding repeated temperature fluctuations is a critical step in ensuring consistent performance.

Q5: Is the formic acid salt of EPZ004777 stable in DMSO?

A5: While there is no specific long-term stability data published for the formic acid salt of EPZ004777 in DMSO, the general stability of formic acid in DMSO is influenced by the solvent's properties.[6][7] Some studies on other small molecules have shown that the presence of a small amount of formic acid can even enhance stability in certain solvent systems.[8] However, it is always best practice to handle and store the compound as recommended to minimize potential degradation.

III. Troubleshooting Guide

This section provides solutions to common problems you may encounter when working with EPZ004777 formic acid salt in DMSO.

Problem Potential Cause(s) Troubleshooting Steps
Precipitation upon addition to aqueous media The compound has low aqueous solubility. The final DMSO concentration is too low to maintain solubility.1. Increase the final DMSO concentration: If your experimental system allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to account for any effects of DMSO on your cells or assay.[9] 2. Prepare a more dilute stock solution: This will require adding a larger volume of the stock to your aqueous media, thereby increasing the final DMSO concentration. 3. Use a carrier: For in vivo studies or challenging in vitro systems, consider the use of formulation vehicles like cyclodextrins.[10] 4. Gentle warming: Briefly warming the solution to 37°C may help redissolve any precipitate.[11]
Loss of compound activity over time The compound may have degraded due to improper storage.1. Review storage conditions: Ensure that the stock solution has been stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles: Prepare fresh aliquots from a new vial of solid compound if you suspect the current stock has been compromised. 3. Perform a quality control check: If you have access to analytical instrumentation such as HPLC or LC-MS, you can assess the purity of your stock solution.
Inconsistent experimental results Variability in the concentration of the active compound in the stock solution.1. Ensure complete dissolution: When preparing the stock solution, ensure that all the solid material has completely dissolved. Sonication can aid in this process. 2. Proper mixing before use: Before taking an aliquot from a frozen stock, ensure it is completely thawed and vortexed gently to ensure a homogenous solution. 3. Use fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment.

IV. Experimental Protocols

Protocol 1: Preparation of EPZ004777 Formic Acid Salt DMSO Stock Solution
  • Remove the vial of solid EPZ004777 formic acid salt from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes.

  • Under sterile conditions (e.g., in a laminar flow hood), open the vial.

  • Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Protocol 2: Assessment of EPZ004777 Stability in DMSO by HPLC

This protocol provides a general framework for assessing the stability of your EPZ004777 stock solution.

  • Prepare a fresh 10 mM stock solution of EPZ004777 in DMSO. This will be your "time zero" sample.

  • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in a mixture of acetonitrile and water.

  • Analyze the "time zero" sample by HPLC. Use a C18 column and a gradient of acetonitrile and water with 0.1% formic acid as a mobile phase modifier. Monitor the elution of EPZ004777 using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).

  • Store your stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and prepare a sample for HPLC analysis in the same manner as the "time zero" sample.

  • Compare the chromatograms from the different time points. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. The stability can be expressed as the percentage of the parent compound remaining compared to the "time zero" sample.

V. Visualizations

DOT Language Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting start Start: Solid EPZ004777 equilibrate Equilibrate to RT start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot time_zero Time Zero HPLC Analysis dissolve->time_zero store Store at -20°C or -80°C aliquot->store storage_conditions Store Aliquots at Different Temperatures aliquot->storage_conditions time_points Analyze at Specified Time Points storage_conditions->time_points compare Compare Chromatograms time_points->compare precipitation Precipitation Issue solution1 Adjust DMSO Concentration precipitation->solution1 activity_loss Activity Loss solution2 Check Storage Conditions activity_loss->solution2 inconsistent_results Inconsistent Results solution3 Ensure Homogeneity inconsistent_results->solution3

Caption: Experimental workflow for handling and assessing the stability of EPZ004777 formic acid salt in DMSO.

VI. Conclusion

Maintaining the stability of your EPZ004777 formic acid salt DMSO stock solutions is critical for the success of your research. By following the guidelines and troubleshooting advice provided in this technical support guide, you can minimize the risk of compound degradation and ensure the reliability of your experimental data. Always refer to the manufacturer's instructions and consider performing your own stability assessments for long-term or critical experiments.

VII. References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Kozikowski, B. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 617-624.

  • Neto, A. M. J. C., et al. (2024). Formic acid stability in different solvents by DFT calculations. Structural Chemistry, 35(1), 263-274.

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.

  • Sipos, B., et al. (2022). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 27(19), 6614.

  • Daigle, S. R., et al. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell, 20(1), 53-65.

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • Kumar, A. (2015). Answer to "DMSO dissolved Paclitaxel is precipitating when further diluted with Serum free media (SFM) ?". ResearchGate. Retrieved from [Link]

  • Biswas, D. (2017). Question on "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming EPZ004777 Resistance in MLL-Fusion Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the DOT1L inhibitor, EPZ004777, in the context of Mixed-Lineage Leukemia (MLL)-fusion driven cancers. This guide is designed to provide senior-level scientific support, offering troubleshooting strategies and in-depth FAQs to address the complex challenges of drug resistance.

Introduction: The DOT1L-MLL Fusion Axis

Leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are notoriously aggressive and associated with poor clinical outcomes.[1][2] These rearrangements create oncogenic fusion proteins that aberrantly recruit the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L.[3][4] This leads to localized hypermethylation of H3K79 at key target genes, such as the HOXA cluster and MEIS1, driving a potent leukemogenic gene expression program.[3][5]

EPZ004777 is a highly potent and selective small-molecule inhibitor of DOT1L, designed to reverse this aberrant methylation and selectively kill MLL-rearranged leukemia cells.[5][6][7] However, as with many targeted therapies, both intrinsic and acquired resistance can limit its efficacy. This guide provides a structured approach to identifying and investigating these resistance mechanisms.

Section 1: Initial Assessment & Experimental Validation

Before investigating complex biological resistance, it is critical to rule out common experimental pitfalls. Inconsistencies in results can often be traced back to assay setup or reagent integrity.

FAQ 1: My MLL-fusion cell line (e.g., MV4-11, MOLM-13) shows a higher than expected IC50 value for EPZ004777. Is this intrinsic resistance?

Answer: While it could be intrinsic resistance, it's crucial to first validate your experimental system. MLL-rearranged cell lines are known to be particularly sensitive to DOT1L inhibition, but this is dependent on prolonged exposure.[7]

Troubleshooting Workflow:

Sources

Technical Support Center: EPZ004777 Subcutaneous Osmotic Pump Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of EPZ004777 (Pinometostat) Dosage & Delivery via ALZET® Osmotic Pumps Audience: Senior Research Scientists, PK/PD Leads, In Vivo Pharmacologists Status: Active Guide | Last Updated: 2025-06-15[1]

Introduction: Why Continuous Infusion?

EPZ004777 is a potent, selective inhibitor of DOT1L (Disruptor of telomeric silencing 1-like).[1][2][3][4] While highly effective in vitro against MLL-rearranged leukemia, its in vivo utility is often compromised by poor pharmacokinetic (PK) properties, specifically a short plasma half-life.[1]

The Challenge: Bolus dosing (IP/IV) often leads to "peak and trough" exposure.[1] For epigenetic modulators like EPZ004777, sustained inhibition of H3K79 methylation is required to drive changes in gene expression (e.g., HOXA9, MEIS1).[1]

The Solution: Subcutaneous (SC) osmotic pumps (e.g., ALZET) provide zero-order delivery kinetics, maintaining steady-state plasma concentration (


) above the 

(approx. 400 pM) without the toxicity spikes associated with bolus dosing.[1]

Module 1: Formulation & Solubility (Critical Failure Point)

Q: My EPZ004777 is precipitating inside the pump. What vehicle should I use?

A: Solubility is the primary limiting factor for EPZ004777. While soluble in pure DMSO, high concentrations of DMSO (>50%) can degrade the reservoir of certain osmotic pumps.[1]

Based on field data and the seminal work by Daigle et al. (2011), there are two validated vehicle tiers.[1] Do not use 100% aqueous buffers (PBS/Saline) for high-dose stock solutions.

Tier A: High-Dose Vehicle (Preferred for >25 mg/mL)

This formulation maximizes solubility while remaining compatible with the pump reservoir.[1]

ComponentVolume %Function
PEG 300 50%Primary solvent / Viscosity agent
Ethanol (Abs.) 15%Co-solvent (Enhances lipid solubility)
ddH₂O 35%Aqueous diluent (Reduces tissue irritation)
  • Protocol: Dissolve EPZ004777 powder fully in the Ethanol/PEG300 mixture first. Sonicate at 37°C until clear. Add water slowly while vortexing.

  • Solubility Ceiling: ~50–60 mg/mL.

  • Warning: Daigle et al. noted irritation and precipitation at 100 mg/mL.[1] Do not exceed 50 mg/mL without running a pilot in vitro release test.

Tier B: Biocompatible Vehicle (For Lower Doses)

If tissue necrosis is observed at the implantation site, switch to a Cyclodextrin-based formulation.[1]

  • Vehicle: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Solubility Ceiling: ~10–15 mg/mL.[1]

  • Note: Requires extensive sonication.[1]

Module 2: Dosage Logic & Calculator

Q: How do I translate a daily dose (mg/kg/day) into Pump Concentration (


)? 

A: Unlike bolus dosing, you cannot simply inject a volume.[1] You must calculate the required concentration inside the pump based on the pump's fixed flow rate (


).[1]
The Calculation Logic (DOT Visualization)

DosageLogic Mass Animal Mass (M) [kg] DailyLoad Daily Load Required (M × D) = mg/day Mass->DailyLoad Dose Target Dose (D) [mg/kg/day] Dose->DailyLoad Rate Pump Flow Rate (Q) [µL/hr] DailyVol Daily Volume Delivered (Q × 24) = µL/day Rate->DailyVol Conc Required Pump Conc. (Cp) [mg/mL] DailyLoad->Conc Divide by Vol DailyVol->Conc Limit Solubility Limit (Max ~50 mg/mL) Conc->Limit Check against

Figure 1: Logic flow for determining the required concentration of EPZ004777 in the pump reservoir.

Quick Reference Table (Mouse Model: 25g)

Assumptions: Mouse weight = 25g (0.025 kg).[1] Pump Model: ALZET 1002 (0.25 µL/hr).

Target Dose (mg/kg/day)Daily Load (mg/day)Pump Flow (µL/day)Required Conc. (

)
Feasibility
10 0.256.041.6 mg/mL Feasible (Tier A)
25 0.6256.0104.1 mg/mL HIGH RISK (Precipitation)
50 1.256.0208.3 mg/mL Impossible

Troubleshooting High Doses: If you need 50 mg/kg/day, you cannot use a standard 0.25 µL/hr pump.[1] You must switch to a pump with a higher flow rate (e.g., Model 1007D, 0.5 µL/hr) to lower the required concentration.[1]

Module 3: Experimental Workflow & Troubleshooting

Q: The pump is implanted, but the tumor isn't shrinking. Is the pump working?

A: Failure usually occurs due to lack of priming or clogging.[1] Follow this self-validating workflow.

Step 1: The Priming Phase (Mandatory)

Osmotic pumps do not start immediately.[1] They have a start-up lag (4–6 hours).[1]

  • Action: Fill the pump with the EPZ004777 solution.

  • Incubation: Place the filled pump in sterile saline at 37°C for at least 4–6 hours (or overnight) before implantation.

  • Why? This ensures the pump is pumping at the steady-state rate (

    
    ) immediately upon implantation, preventing a lag in DOT1L inhibition.[1]
    
Step 2: Surgical Implantation[1]
  • Site: Subcutaneous pocket in the mid-scapular region (flank).[1]

  • Tip: Create a pocket slightly larger than the pump to avoid pressure necrosis, but small enough to prevent pump migration.

  • Anesthesia: Isoflurane.[1]

Step 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Skin necrosis over pump Vehicle toxicity or PressureSwitch to HP-

-CD vehicle; Ensure pocket is loose.[1]
Crystal formation at outlet Concentration > Solubility limitReduce dose or increase pump flow rate (change model).
No H3K79me2 reduction Pump clog / Lag timeExplant pump and weigh it. If weight = pre-implant weight, it never pumped.[1]
Animal weight loss >15% Drug toxicityEPZ004777 is generally well tolerated, but check for off-target effects or sepsis.[1]

Module 4: Validation (PK/PD)

Q: How do I scientifically validate that the drug was delivered effectively?

A: You must validate both the Pharmacokinetics (PK) (drug in blood) and Pharmacodynamics (PD) (target engagement).[1]

Workflow for Validation

Validation cluster_PK PK: Plasma Levels cluster_PD PD: Target Engagement Start Validation Phase SampleBlood Sample Blood (Tail Vein) Start->SampleBlood SampleTumor Harvest Tumor/PBMCs Start->SampleTumor LCMS LC-MS/MS Analysis SampleBlood->LCMS Check Target: >1 µM Plasma Conc. LCMS->Check HistoneExt Histone Extraction SampleTumor->HistoneExt Western Western Blot: H3K79me2 vs Total H3 HistoneExt->Western Result Target: >50% Reduction in Methylation Western->Result

Figure 2: Validation workflow for confirming EPZ004777 efficacy.

  • Biomarker: Global reduction of H3K79me2 (Dimethylation of Histone H3 at Lysine 79).[1] This is the direct substrate of DOT1L.

  • Timepoint: Assess at Day 5–7. H3K79 methylation has a slow turnover; measuring earlier may yield false negatives.[1]

References

  • Daigle, S. R., et al. (2011).[1][2][4][5] Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[1][2][4] Cancer Cell, 20(1), 53-65.[1][2][4][5]

  • ALZET Technical Datasheet. Solvent Compatibility and Vehicle Selection. DURECT Corporation.[1]

  • Chen, L., et al. (2013).[1] Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l.[1][4] Leukemia, 27(4), 813-822.[1]

Sources

Validation & Comparative

A Head-to-Head Comparison of DOT1L Inhibitors: EPZ004777 vs. Pinometostat (EPZ-5676)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of DOT1L in MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric and infant cases.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) by MLL fusion proteins. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target genes, including the HOXA9 and MEIS1 oncogenes.[2] This epigenetic alteration maintains a leukemogenic gene expression program, making DOT1L a prime therapeutic target. This guide provides a detailed comparison of two pioneering small-molecule inhibitors of DOT1L: EPZ004777 and its optimized successor, Pinometostat (EPZ-5676).

Mechanism of Action: Interrupting the Epigenetic Engine of Leukemia

Both EPZ004777 and Pinometostat are S-adenosyl-L-methionine (SAM)-competitive inhibitors of DOT1L.[3][4] They bind to the SAM-binding pocket of the enzyme, preventing the transfer of a methyl group to H3K79. The reduction in H3K79 methylation at the promoters of MLL target genes leads to their transcriptional repression, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLLr leukemia cells.[5]

cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL1 MLL1 DOT1L_n DOT1L MLL1->DOT1L_n Regulated Recruitment H3K79me_n Normal H3K79 Methylation DOT1L_n->H3K79me_n Catalyzes Gene_Expression_n Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79me_n->Gene_Expression_n Maintains Differentiation Differentiation Gene_Expression_n->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_l DOT1L MLL_Fusion->DOT1L_l Aberrant Recruitment H3K79me_l Aberrant H3K79 Hypermethylation DOT1L_l->H3K79me_l Catalyzes Gene_Expression_l Leukemogenic Gene Expression H3K79me_l->Gene_Expression_l Drives Proliferation Uncontrolled Proliferation Gene_Expression_l->Proliferation Inhibitor EPZ004777 / Pinometostat Inhibitor->DOT1L_l Inhibits

Figure 1: DOT1L's role in normal vs. MLL-rearranged cells and the inhibitors' action.

Biochemical and Cellular Potency: A Clear Advancement with Pinometostat

While EPZ004777 was a groundbreaking first-generation inhibitor, Pinometostat (EPZ-5676) was developed through structure-guided optimization to exhibit superior potency and drug-like properties.[6]

ParameterEPZ004777Pinometostat (EPZ-5676)Reference(s)
Biochemical Potency
DOT1L IC500.4 nMNot explicitly stated, but Ki is significantly lower[5]
DOT1L KiNot explicitly stated80 pM[4]
Cellular Potency (MV4-11 cells)
H3K79me2 Inhibition IC50~700 nM (for gene expression)2.6 nM[7]
Anti-proliferative IC50~9 nM (14-day incubation)3.5 nM (14-day incubation)[6]
Selectivity
Over other methyltransferases>1,000-fold>37,000-fold[6]

Table 1: Comparison of the in vitro potency and selectivity of EPZ004777 and Pinometostat.

The data clearly indicates that Pinometostat is a more potent inhibitor of DOT1L, both at the enzymatic and cellular levels. Its significantly lower Ki and cellular IC50 values for H3K79 methylation and proliferation inhibition in the MLL-rearranged MV4-11 cell line demonstrate a substantial improvement over EPZ004777.[6] Furthermore, Pinometostat exhibits a much greater selectivity for DOT1L over other histone methyltransferases, which is a critical attribute for minimizing off-target effects.[6]

In Vivo Efficacy: From Proof-of-Concept to Complete Tumor Regression

The in vivo activity of both compounds has been evaluated in xenograft models of MLL-rearranged leukemia.

EPZ004777: In a mouse xenograft model using MV4-11 cells, continuous infusion of EPZ004777 led to a significant extension of survival.[8] However, the therapeutic effect was described as modest, and the compound's poor pharmacokinetic properties were noted as a limitation for clinical development.[8]

Pinometostat (EPZ-5676): As an optimized compound, Pinometostat demonstrated robust in vivo efficacy. In a rat xenograft model with MV4-11 cells, continuous intravenous infusion of Pinometostat resulted in complete tumor regressions that were sustained even after the cessation of treatment.[6] These compelling preclinical results provided the rationale for advancing Pinometostat into clinical trials.[1][9]

While a direct head-to-head in vivo comparison under identical conditions is not extensively published, the available data strongly supports the superior anti-leukemic activity of Pinometostat in preclinical models, which is attributed to its enhanced potency and improved pharmacokinetic profile.[6]

Experimental Methodologies: Ensuring Scientific Rigor

The determination of the potency of these inhibitors relies on robust and well-validated experimental protocols.

Biochemical Potency Assessment: DOT1L Enzymatic Assay

A common method to determine the IC50 of DOT1L inhibitors is a radiometric assay using recombinant human DOT1L, [3H]-S-adenosylmethionine (SAM) as the methyl donor, and nucleosomes as the substrate.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound (e.g., EPZ004777 or Pinometostat) in DMSO.

  • Enzyme and Substrate Incubation: In a microplate, incubate the diluted compound with recombinant human DOT1L enzyme in an appropriate assay buffer.

  • Reaction Initiation: Add a mixture of [3H]-SAM and unlabeled SAM, along with the nucleosome substrate, to initiate the methyltransferase reaction.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding an excess of unlabeled SAM.

  • Detection: Measure the incorporation of the [3H] radiolabel into the nucleosomes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Compound_Dilution Serial Dilution of Inhibitor Start->Compound_Dilution Enzyme_Incubation Incubate Inhibitor with DOT1L Enzyme Compound_Dilution->Enzyme_Incubation Reaction_Mix Add [3H]-SAM and Nucleosome Substrate Enzyme_Incubation->Reaction_Mix Incubation Reaction Incubation Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench Detection Measure [3H] Incorporation Quench->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Figure 2: Workflow for a radiometric DOT1L enzymatic assay.

Cellular Potency Assessment: H3K79 Methylation Assay

To assess the inhibitor's activity within a cellular context, the levels of H3K79 methylation are quantified in MLLr leukemia cell lines.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture MLLr leukemia cells (e.g., MV4-11) and treat with a range of inhibitor concentrations for a specified duration (e.g., 96 hours).

  • Histone Extraction: Lyse the cells and perform acid extraction to isolate histones.

  • Western Blot or ELISA:

    • Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for di- or tri-methylated H3K79 and total H3 (as a loading control).

    • ELISA: Use a sandwich ELISA kit with antibodies specific for the desired H3K79 methylation mark.

  • Quantification: Densitometrically quantify the western blot bands or measure the ELISA signal.

  • Data Analysis: Normalize the methylation signal to the total H3 signal and calculate the percent inhibition to determine the cellular IC50.

Start Start Cell_Culture Culture MLLr Leukemia Cells Start->Cell_Culture Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Histone_Extraction Isolate Histones Inhibitor_Treatment->Histone_Extraction Detection Western Blot or ELISA for H3K79me2/3 Histone_Extraction->Detection Quantification Quantify Methylation Levels Detection->Quantification Analysis Calculate Cellular IC50 Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a cellular H3K79 methylation assay.

Conclusion and Future Outlook

The development of EPZ004777 and its subsequent optimization to Pinometostat (EPZ-5676) represents a landmark achievement in the field of epigenetic therapy for MLL-rearranged leukemias. Pinometostat has demonstrated superior biochemical and cellular potency, greater selectivity, and more robust in vivo efficacy compared to its predecessor.[6] While single-agent activity in clinical trials has been modest, the validation of DOT1L as a therapeutic target has paved the way for ongoing research into combination therapies.[1][10] The continued exploration of DOT1L inhibitors, potentially in conjunction with other targeted agents or standard chemotherapy, holds promise for improving outcomes for patients with these aggressive leukemias.

References

  • Chen, C. W., et al. (2020). New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse. ACS Medicinal Chemistry Letters, 11(5), 845–851.
  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017–1025.
  • Stein, E. M., et al. (2018). The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia. Blood, 131(24), 2661–2669.
  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53–65.
  • Klaus, C. R., et al. (2014). Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement. ACS Chemical Biology, 9(11), 2743–2748.
  • Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development.
  • Waters, N. J., et al. (2015). Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676): Subcutaneous administration as an alternative to continuous IV infusion, in the pursuit of an epigenetic target. Cancer Chemotherapy and Pharmacology, 75(4), 811–821.
  • Chen, C., et al. (2019). Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts. Blood, 134(Supplement_1), 1546.
  • Gore, L., et al. (2018). Final Report of Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Children with Relapsed or Refractory MLL-r Acute Leukemia. Blood, 132(Supplement 1), 2780.
  • Mohammad, F., et al. (2020). Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. Molecules, 25(5), 1194.
  • Campbell, C. T., et al. (2017). Mechanisms of Pinometostat (EPZ-5676) Treatment–Emergent Resistance in MLL-Rearranged Leukemia. Molecular Cancer Therapeutics, 16(8), 1669–1679.

Sources

Technical Evaluation: EPZ004777-Mediated Downregulation of HOXA9 and MEIS1

[1]

Executive Summary

EPZ004777 represents the foundational first-in-class small molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like). It served as the primary chemical probe to validate DOT1L as a therapeutic target in MLL-rearranged (MLL-r) leukemias.

While newer generation inhibitors like Pinometostat (EPZ-5676) have superseded it in potency and pharmacokinetic stability, EPZ004777 remains a critical reference standard in epigenetic research. Its ability to selectively downregulate the oncogenic drivers HOXA9 and MEIS1 by stripping H3K79 methylation marks provides a robust model for studying chromatin-mediated gene silencing.

This guide evaluates the mechanistic performance of EPZ004777, compares it against second-generation alternatives, and details the specific experimental protocols required to validate its activity.

Mechanistic Basis: The DOT1L-HOXA9 Axis

In MLL-rearranged leukemias, the MLL fusion protein (e.g., MLL-AF9) aberrantly recruits DOT1L to specific loci, most notably the HOXA9 and MEIS1 promoters. This leads to hypermethylation of Histone H3 Lysine 79 (H3K79), a mark associated with active transcription elongation, thereby locking these genes in an "ON" state.

EPZ004777 competes with S-adenosylmethionine (SAM), inhibiting DOT1L's methyltransferase activity.[1] Because H3K79 demethylases are unknown or inefficient, transcriptional downregulation is not immediate; it relies on the dilution of methylated histones during cell division (histone turnover).

Pathway Visualization

DOT1L_PathwayMLL_FusionMLL-Fusion Protein(e.g., MLL-AF9)DOT1LDOT1L(Methyltransferase)MLL_Fusion->DOT1L RecruitsH3K79H3K79 Hypermethylation(Chromatin Activation)DOT1L->H3K79 Catalyzes Me2/Me3EPZEPZ004777(Inhibitor)EPZ->DOT1L InhibitsTranscriptionHOXA9 & MEIS1OverexpressionH3K79->Transcription Promotes ElongationLeukemiaLeukemic Transformation(Block in Differentiation)Transcription->Leukemia Drives

Figure 1: Mechanism of action.[2] MLL-fusion proteins recruit DOT1L to ectopic sites, driving HOXA9/MEIS1 expression.[1] EPZ004777 blockade leads to gradual loss of H3K79 methylation and gene silencing.

Comparative Performance Analysis

When designing experiments, it is crucial to understand that EPZ004777 is a probe , not a clinical candidate. Its cellular potency is significantly lower than second-generation inhibitors.

Product Comparison: EPZ004777 vs. Alternatives
FeatureEPZ004777 (First Gen)Pinometostat / EPZ-5676 (Second Gen)SGC0946 (Probe)
Primary Utility Historical validation; Reference standardClinical candidate; High potency studiesPotent in vitro tool compound
Biochemical IC50 ~0.4 nM~0.08 nM (Ki)~0.3 nM
Cellular IC50 (MV4-11) ~700 nM ~3.5 nM < 100 nM
HOXA9 Downregulation Requires 3–10 µM for >6 daysEffective at 100 nM in 4–6 daysEffective at ~500 nM
Selectivity >1,000-fold vs. other HMTs>37,000-fold vs. other HMTsHighly Selective
Pharmacokinetics Poor (High clearance)Improved (Suitable for continuous infusion)Poor (Tool use only)

Key Insight: While EPZ004777 has a biochemical IC50 of 0.4 nM, its cellular activity is roughly 1000-fold lower (IC50 ~700 nM). Researchers must use micromolar concentrations (typically 3 µM) to observe robust HOXA9 downregulation, whereas EPZ-5676 achieves this at nanomolar levels.

Experimental Protocols

To scientifically validate EPZ004777 activity, you must demonstrate concomitant loss of H3K79me2 and HOXA9 mRNA .

Workflow Visualization

Experiment_Workflowcluster_AnalysisDual ReadoutStep1Cell Culture (MV4-11 or MOLM-13)Treat with 3 µM EPZ004777Step2Long-Term Incubation (7-10 Days)Split & Re-dose every 2-3 daysStep1->Step2Step3aRNA Extraction(RT-qPCR for HOXA9/MEIS1)Step2->Step3aStep3bHistone Extraction / ChIP(WB or qPCR for H3K79me2)Step2->Step3b

Figure 2: Experimental workflow. Note the requirement for extended incubation due to the slow kinetics of histone methylation turnover.

Protocol A: Long-Term Cell Treatment (The "Fed-Batch" Method)

DOT1L inhibition is not cytotoxic immediately. Phenotypic effects (differentiation/apoptosis) typically lag behind gene expression changes by several days.

  • Seeding: Seed MLL-r cells (e.g., MV4-11, MOLM-13) at

    
     cells/mL.
    
  • Dosing: Treat with 3 µM EPZ004777 . Include a DMSO vehicle control (0.1%).

  • Maintenance: Every 2-3 days, count cells.

    • Spin down cells.

    • Resuspend in fresh media containing fresh compound (3 µM) to maintain concentration.

    • Re-seed at

      
       cells/mL to prevent overgrowth.
      
  • Harvest: Collect samples at Day 4, Day 7, and Day 10.

    • Note: Maximal HOXA9 downregulation is typically observed between Day 7 and 10.

Protocol B: RT-qPCR Quantification[1]
  • RNA Isolation: Use a column-based kit (e.g., RNeasy) including on-column DNase digestion.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA.

  • qPCR: Use TaqMan probes or SYBR Green primers spanning exon junctions to avoid amplifying genomic DNA.

    • Target Genes: HOXA9, MEIS1.[3]

    • Reference Genes: TBP, GAPDH, or B2M (Ensure reference gene stability under treatment).

  • Analysis: Calculate fold change using the

    
     method relative to the DMSO control at the same time point.
    
Protocol C: Validation via ChIP-qPCR (H3K79me2)

To prove the downregulation is direct, measure H3K79me2 levels at the HOXA9 locus.

  • Crosslinking: Fix cells with 1% formaldehyde for 10 min.

  • Lysis & Sonication: Shear chromatin to 200–500 bp fragments.

  • IP: Incubate with anti-H3K79me2 antibody (e.g., Abcam ab3594) overnight.

  • qPCR Targets:

    • HOXA9 Promoter/Gene Body (Positive Locus).

    • Gene desert or heterochromatic region (Negative Control).

  • Result: EPZ004777 treatment should result in >80% reduction of H3K79me2 enrichment at the HOXA9 locus by Day 7.

Critical Evaluation & Expert Insights

Causality & Interpretation
  • The Lag Phase: Do not expect immediate results. Unlike kinase inhibitors that act in minutes, EPZ004777 requires cell division to dilute existing methylation marks. If you see no effect at 48 hours, the experiment has not failed; it is simply too early.

  • Specificity: EPZ004777 is highly selective for MLL-rearranged cell lines.[4][2][5] Non-MLL lines (e.g., Jurkat, HL-60) should show minimal antiproliferative effects even at 3 µM, despite global H3K79me reduction. This "negative control" cell line is essential for proving on-target efficacy.

  • Rescue Experiments: To rigorously prove that HOXA9 downregulation causes the phenotype, perform a rescue experiment by retrovirally overexpressing HOXA9 (or HOXA9/MEIS1). Cells overexpressing these targets should become resistant to EPZ004777-induced differentiation.

Common Pitfalls
  • Under-dosing: Using nanomolar concentrations (based on biochemical IC50) in cell culture will fail. You must use micromolar ranges (1–3 µM) for EPZ004777.

  • Short Duration: Terminating the experiment at 72 hours will miss the phenotypic window.

References

  • Daigle, S. R., et al. (2011).[6] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor." Cancer Cell, 20(1), 53-65.

    • Seminal paper describing EPZ004777, its IC50, and the kinetics of HOXA9 downregul
  • Daigle, S. R., et al. (2013).[6][7][8] "Potent inhibition of DOT1L as treatment of MLL-fusion leukemia."[4][1][2][7][8][9] Blood, 122(6), 1017-1025.

    • Comparison with EPZ-5676 (Pinometostat) and in vivo data.[1][2][5][7]

  • Stein, E. M., et al. (2018).[7] "The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia." Blood, 131(24), 2665-2669.

    • Clinical context and pharmacodynamic markers.[7]

  • Yu, W., et al. (2012).[6] "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors." Nature Communications, 3, 1288.

    • Structural basis of inhibition and description of SGC0946.

Defining Specificity: Negative Control Cell Lines for EPZ004777 Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Epigenetic Delay" Challenge

EPZ004777 is a potent, selective inhibitor of the histone methyltransferase DOT1L .[1] Unlike kinase inhibitors that often yield phenotypic results within 24-48 hours, EPZ004777 operates through an epigenetic mechanism: the depletion of H3K79 methylation marks. This process requires histone turnover (cell division), meaning phenotypic effects (differentiation or apoptosis) in sensitive cells often take 7–14 days to manifest.

The Specificity Trap: In short-term assays (<4 days), all cells (sensitive and resistant) may appear unaffected, leading to false negatives. Conversely, at high concentrations (>10 µM), off-target toxicity can kill all cells, leading to false positives.

The Solution: To validate EPZ004777 specificity, you must utilize a Negative Control Cell Line that demonstrates target engagement (loss of H3K79me2) without the downstream biological phenotype (proliferation arrest). This guide defines the gold-standard negative controls and the exact protocols required to validate them.

Mechanistic Basis for Cell Line Selection

The sensitivity to DOT1L inhibition is driven by the presence of MLL-rearrangements (MLL-r) .

  • Sensitive Lines (Positive Controls): MLL-fusion proteins (e.g., MLL-AF4, MLL-AF9) recruit DOT1L to aberrant loci, hypermethylating H3K79 and driving oncogenes HOXA9 and MEIS1.

  • Negative Control Lines: Lack MLL fusions. While DOT1L is still active (and inhibited by EPZ004777), these cells do not depend on the DOT1L-driven HOXA9/MEIS1 program for survival.

Diagram 1: The MLL-r Dependency Mechanism

DOT1L_Mechanism cluster_sensitive Sensitive Context (e.g., MV4-11) cluster_resistant Negative Control Context (e.g., Jurkat) MLL_Fusion MLL-Fusion Protein (Aberrant Recruiter) DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Recruits H3K79 H3K79 Hypermethylation DOT1L->H3K79 Methylates Oncogenes HOXA9 / MEIS1 Upregulation H3K79->Oncogenes Activates Leukemia Leukemic Proliferation Oncogenes->Leukemia WT_MLL Wild-Type MLL DOT1L_Res DOT1L Enzyme H3K79_Res H3K79 Methylation (Normal Levels) DOT1L_Res->H3K79_Res Methylates No_Onco No HOXA9/MEIS1 Dependency H3K79_Res->No_Onco No Link Survival Survival Unaffected by DOT1L Loss No_Onco->Survival EPZ EPZ004777 EPZ->DOT1L Inhibits EPZ->DOT1L_Res Inhibits

Caption: In MLL-r cells, DOT1L is hijacked to drive oncogenes. In negative controls, DOT1L is active but not essential for survival.

Comparative Analysis of Control Lines

The following cell lines are validated negative controls. They allow you to distinguish on-target efficacy (in MLL-r lines) from off-target cytotoxicity .

FeatureJurkat (Recommended)HL-60 U937 MV4-11 (Positive Control)
Tissue Origin T-cell Leukemia (T-ALL)AML (Promyelocytic)AML (Histiocytic)AML (Biphenotypic)
Genetic Status Non-MLL-rearranged Non-MLL-rearranged Non-MLL-rearranged MLL-AF4 Fusion
EPZ004777 IC50 > 50 µM (Insensitive)> 10–50 µM> 10–50 µM~0.4 – 1.0 µM (Sensitive)
H3K79me2 Response Reduced (Target Engaged)ReducedReducedReduced
Proliferation Impact NegligibleNegligibleNegligibleProfound Arrest (Day 7+)
Differentiation NoneNoneNoneMacrophage-like
Why Jurkat is the Gold Standard

Jurkat cells are the most robust negative control because they exhibit complete decoupling of the target from the phenotype.

  • Biochemical Validation: EPZ004777 successfully depletes H3K79me2 in Jurkat cells (proving the drug entered the cell and hit DOT1L).

  • Phenotypic Null: Despite this depletion, Jurkat proliferation remains identical to vehicle control, proving that general DOT1L loss is not intrinsically toxic to all hematopoietic cells.

Experimental Protocols (Self-Validating Systems)

To generate publishable data, you must run two parallel assays: one for Pharmacodynamics (PD) and one for Phenotype .

Protocol A: The 14-Day Proliferation Assay (Phenotype)

Rationale: MLL-r cells require several cell cycles to dilute existing H3K79 methylation marks before gene expression changes trigger growth arrest.

  • Seeding: Seed both MV4-11 (positive) and Jurkat (negative) cells at low density (e.g., 2–5 × 10⁴ cells/mL) in T-25 flasks.

  • Treatment: Treat with EPZ004777 at 3 µM (saturating dose) and DMSO control.

  • Maintenance (The "Split-Back" Method):

    • Every 3–4 days, count viable cells (Trypan Blue or flow cytometry).

    • Resuspend cells in fresh media containing fresh compound/DMSO.

    • Crucial Step: Dilute cells back to the original seeding density to prevent overgrowth.

    • Calculate "Cumulative Fold Expansion" based on dilution factors.

  • Endpoint: Continue for 14 days .

    • Result: MV4-11 growth curve should plateau/crash by Day 7–10. Jurkat curve should remain exponential and identical to DMSO.

Protocol B: H3K79me2 Western Blot (Target Engagement)

Rationale: Verifies that the lack of effect in Jurkat cells is due to biology, not drug failure.

  • Harvest: Collect 1 × 10⁶ cells from both lines at Day 4 of treatment.

  • Lysis: Use a Nuclear Extraction Kit or high-salt lysis buffer (H3K79 is a core histone mark; whole-cell lysis can sometimes yield poor histone recovery).

  • Blotting:

    • Primary Ab: Anti-H3K79me2 (e.g., Abcam ab3594 or Cell Signaling #5427).

    • Loading Control: Total H3 or H4 (Do not use Actin/GAPDH for histone normalization).

  • Validation Criteria: Both MV4-11 and Jurkat must show >80% reduction in H3K79me2 signal compared to DMSO.

Diagram 2: The Specificity Testing Workflow

Workflow cluster_exp Parallel Experiments Start Start: Select Cell Lines Exp1 Experiment A: Proliferation (14 Days) Start->Exp1 Exp2 Experiment B: Target Engagement (4 Days) Start->Exp2 Measure1 Measure: Viable Cell Count (Every 3-4 Days) Exp1->Measure1 Measure2 Measure: Western Blot (H3K79me2 vs Total H3) Exp2->Measure2 Decision Data Interpretation Measure1->Decision Measure2->Decision Outcome1 Valid Specificity: Jurkat: H3K79me2 Low / Growth High MV4-11: H3K79me2 Low / Growth Low Decision->Outcome1 Outcome2 Invalid (Drug Failure): Both lines: H3K79me2 High Decision->Outcome2 Outcome3 Invalid (Off-Target Toxicity): Both lines: Growth Low Decision->Outcome3

Caption: Parallel workflows ensure that "no effect" in negative controls is interpreted correctly.

Troubleshooting & Data Interpretation

ObservationInterpretationAction
Jurkat cells die at >10 µM Off-Target Toxicity. At high concentrations, EPZ004777 may affect other methyltransferases or general cellular machinery.Do not exceed 3–5 µM for specificity claims. The therapeutic window is typically <1 µM.
No H3K79me2 reduction in Jurkat Drug Permeability/Stability Issue. The compound may have degraded or failed to enter the cell.Check compound storage (DMSO stocks at -20°C).[2] Ensure fresh media changes every 3 days.
MV4-11 cells don't die by Day 4 Expected "Epigenetic Delay". Extend assay to 14 days. Do not stop early.
H3K79me2 band is weak in DMSO Poor Histone Extraction. Switch from RIPA buffer to Acid Extraction or Nuclear Isolation protocol.

References

  • Daigle, S. R., et al. (2011). "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor."[1] Cancer Cell, 20(1), 53-65.[1]

    • Seminal paper establishing MV4-11 sensitivity vs. Jurkat/HL-60 insensitivity and defining the 14-day assay window.
  • Bernt, K. M., et al. (2011). "MLL-Rearranged Leukemia Is Dependent on Aberrant H3K79 Methylation." Cancer Cell, 20(1), 66-78.

    • Provides mechanistic grounding for why non-MLL-r lines (neg
  • Basavapathruni, A., et al. (2012). "Conformational Adaptation of the Histone Methyltransferase DOT1L to a Specific Inhibitor." Chem. Biol. Drug Des., 80(6), 971-980.

    • Structural and biochemical data supporting the high selectivity of EPZ004777, reducing likelihood of off-target effects in neg
  • Chen, L., et al. (2013). "Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l."[1] Leukemia, 27(4), 813-822.

    • Validates the use of EPZ004777 in various MLL-fusion contexts and reinforces the use of neg

Sources

A Researcher's Guide to Western Blot Analysis of H3K79 Di-methylation Following EPZ004777 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental protocols for the analysis of Histone H3 Lysine 79 di-methylation (H3K79me2) levels following treatment with the selective DOT1L inhibitor, EPZ004777. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the biological context, a comparison with alternative inhibitors, and a detailed, self-validating Western blot protocol to ensure robust and reproducible results.

The Critical Role of DOT1L and H3K79 Methylation in Gene Regulation and Disease

Histone post-translational modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine 79 (H3K79) is a unique modification, as it is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme.[1] Unlike many other histone methyltransferases, DOT1L does not possess a SET domain.[2] H3K79 methylation, particularly di-methylation (H3K79me2), is predominantly associated with actively transcribed genes.[2]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[3] In these malignancies, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4] This direct link between DOT1L activity and oncogenesis has established it as a compelling therapeutic target.

dot

cluster_0 DOT1L-Mediated H3K79 Methylation Pathway SAM SAM (S-adenosylmethionine) DOT1L DOT1L Enzyme SAM->DOT1L Co-substrate Histone_H3 Histone H3 Tail (K79) DOT1L->Histone_H3 Catalyzes methylation H3K79me2 Di-methylated H3K79 (Active Transcription) Histone_H3->H3K79me2 EPZ004777 EPZ004777 EPZ004777->DOT1L Competitive Inhibition

Caption: DOT1L utilizes SAM as a methyl donor to catalyze the di-methylation of H3K79, a mark associated with active gene transcription. EPZ004777 acts as a competitive inhibitor of DOT1L, preventing this modification.

EPZ004777: A Potent and Selective Chemical Probe

EPZ004777 is a small molecule inhibitor that has been instrumental in elucidating the function of DOT1L. It is a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.

Mechanism of Action and Selectivity

EPZ004777 was designed to mimic the natural cofactor of DOT1L, S-adenosylmethionine, thereby competitively binding to the enzyme's active site.[4] This binding prevents the transfer of a methyl group to H3K79. Biochemical assays have demonstrated its high potency, with an IC50 of approximately 0.4 nM.[4] Crucially, EPZ004777 exhibits remarkable selectivity for DOT1L over other histone methyltransferases, making it an excellent tool for specific interrogation of DOT1L function.[4]

A Comparative Look at DOT1L Inhibitors

While EPZ004777 is a foundational tool, other DOT1L inhibitors have since been developed, offering varying potencies and pharmacokinetic properties. A direct comparison is essential for selecting the appropriate compound for a given experimental design.

InhibitorMechanism of ActionIn Vitro Potency (IC50/Ki)Key Characteristics & Considerations
EPZ004777 SAM-competitive~0.4 nM (IC50)Seminal, highly selective tool compound. Limited pharmacokinetic properties for in vivo use.[4]
Pinometostat (EPZ-5676) SAM-competitive~0.08 nM (Ki)More potent successor to EPZ004777 with a longer drug-target residence time. Has been investigated in clinical trials.[3][5] Requires continuous intravenous infusion for sustained exposure.[5]
SGC0946 SAM-competitive~0.3 nM (IC50)Potent and selective, structurally related to EPZ004777. Effectively reduces cellular H3K79me2 levels.[4]

Expert Insight: The choice between these inhibitors depends on the experimental context. EPZ004777 remains a cost-effective and highly validated tool for in vitro studies. For in vivo experiments or studies requiring maximum potency, Pinometostat (EPZ-5676) is a superior, albeit more clinically-focused, alternative. SGC0946 offers a potent and selective option for cellular assays.

Experimental Protocol: Western Blot for H3K79me2

The following protocol is a robust, self-validating system for the analysis of H3K79me2 levels following treatment with DOT1L inhibitors.

dot

cluster_1 Western Blot Workflow for H3K79me2 Analysis Cell_Treatment 1. Cell Treatment (e.g., EPZ004777) Histone_Extraction 2. Histone Extraction (Acid Extraction) Cell_Treatment->Histone_Extraction Quantification 3. Protein Quantification (BCA Assay) Histone_Extraction->Quantification Electrophoresis 4. SDS-PAGE (15% Bis-Tris Gel) Quantification->Electrophoresis Transfer 5. Protein Transfer (0.2 µm PVDF/Nitrocellulose) Electrophoresis->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-H3K79me2 & Anti-Total H3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Normalization to Total H3) Detection->Analysis

Sources

Publish Comparison Guide: Validating On-Target Effects of EPZ004777 via DOT1L Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of epigenetic therapeutics, proving that a small molecule inhibitor acts through its intended target (on-target effect) rather than through off-target toxicity is paramount. EPZ004777 is a potent, selective inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1][2]

This guide outlines the definitive validation workflow to confirm the on-target mechanism of EPZ004777. By comparing pharmacological inhibition (EPZ004777) with genetic ablation (shRNA-mediated knockdown), researchers can establish a "phenocopy" paradigm. If the drug faithfully mimics the molecular and phenotypic consequences of the genetic knockdown in sensitive MLL-rearranged leukemia models, on-target specificity is validated.

Mechanistic Foundation

DOT1L is the sole enzyme responsible for the methylation of Histone H3 at Lysine 79 (H3K79). In MLL-rearranged leukemias, oncogenic fusion proteins (e.g., MLL-AF9) mistarget DOT1L to leukemia-promoting genes like HOXA9 and MEIS1, causing hypermethylation of H3K79 and constitutive transcriptional activation.

  • EPZ004777 acts by competing with the cofactor S-adenosylmethionine (SAM) in the DOT1L catalytic pocket, preventing methyl transfer.

  • shRNA Knockdown degrades DOT1L mRNA, preventing protein translation and subsequent enzymatic activity.

The following diagram illustrates the parallel inhibition pathways:

DOT1L_Mechanism DOT1L DOT1L Enzyme H3K79me2 H3K79me2 (Active Transcription Mark) DOT1L->H3K79me2 Catalyzes Methylation SAM SAM Cofactor SAM->H3K79me2 Methyl Donor Chromatin Nucleosome (H3K79) Chromatin->H3K79me2 Leukemia Leukemogenesis (HOXA9/MEIS1 High) H3K79me2->Leukemia Drives Expression EPZ EPZ004777 (Small Molecule) EPZ->DOT1L Competes with SAM shRNA shRNA-DOT1L (Genetic Knockdown) mRNA DOT1L mRNA shRNA->mRNA Degrades mRNA->DOT1L Translation

Figure 1: Mechanistic convergence of pharmacological (EPZ004777) and genetic (shRNA) inhibition of DOT1L.[3]

Comparative Analysis: Drug vs. Genetic Knockdown

To validate EPZ004777, you must demonstrate that it produces a "phenocopy" of the DOT1L knockdown. Divergence suggests off-target effects.

Performance Matrix
FeatureEPZ004777 (Pharmacological)DOT1L shRNA (Genetic)Validation Criteria
Target DOT1L Enzymatic PocketDOT1L mRNA TranscriptsMust affect same pathway.
Kinetics (H3K79me2) Slow (3-5 days to full depletion)Slow (3-5 days post-transduction)Critical: H3K79 has no demethylase; loss relies on histone turnover.
Specificity High (IC50 ~0.4 nM); >1000x selectiveHigh (Sequence dependent)Drug must not kill DOT1L-independent cells (e.g., Jurkat).
Gene Regulation Downregulates HOXA9, MEIS1Downregulates HOXA9, MEIS1qPCR profiles must overlap.
Phenotype Apoptosis, DifferentiationApoptosis, DifferentiationG1 arrest followed by cell death.
The "Self-Validating" Control System

A robust experiment requires three arms:

  • Positive Sensitivity Control: MLL-rearranged lines (e.g., MV4-11 , MOLM-13 ). Both EPZ004777 and shRNA should kill these.

  • Negative Biological Control: Non-MLL lines (e.g., Jurkat , HL-60 ). These should be insensitive to both EPZ004777 and shRNA.

  • Rescue (Advanced): Expression of a drug-resistant DOT1L mutant (rarely done due to complexity) or cDNA rescue of shRNA.

Experimental Protocols

Workflow Overview

Workflow cluster_Drug Pharmacological Track cluster_Genetic Genetic Track Cells MLL-r Cells (MV4-11) Treat Treat with EPZ004777 (3-7 Days) Cells->Treat Transduce Lentiviral Transduction (shDOT1L vs shScramble) Cells->Transduce WB Western Blot: H3K79me2 levels Treat->WB qPCR qPCR: HOXA9, MEIS1 Treat->qPCR Viability Viability Assay: Annexin V / CellTiter-Glo Treat->Viability Select Puromycin Selection (48 hrs) Transduce->Select Select->WB Select->qPCR Select->Viability

Figure 2: Parallel validation workflow ensuring direct comparison of drug and genetic effects.

Protocol A: Genetic Knockdown (Lentiviral shRNA)

Objective: Deplete DOT1L protein to define the "on-target" baseline phenotype.

  • Vector Selection: Use pLKO.1-puro vectors.

    • Target Sequence 1:CCGGTCGCCAACACGAGTGTTATATCTCGAGATATAACACTCGTGTTGGCGATTTTTG (Validated in literature [1]).[4]

    • Target Sequence 2:CCGGCACGTTGAACAAGTGCATTTACTCGAGTAAATGCACTTGTTCAACGTGTTTTTG [1].[4]

    • Control: Scramble shRNA (non-targeting).

  • Transduction:

    • Spin-infect MV4-11 cells (2x10^6 cells/mL) with viral supernatant + 8 µg/mL polybrene at 800 x g for 90 mins at 32°C.

  • Selection: 48 hours post-infection, add Puromycin (1-2 µg/mL). Maintain selection for 3-4 days.

  • Harvest: Collect cells at Day 4 and Day 7 for analysis.

Protocol B: Pharmacological Inhibition (EPZ004777)

Objective: Inhibit DOT1L enzymatic activity.[1][5]

  • Preparation: Dissolve EPZ004777 in DMSO to 10 mM stock.

  • Dosing: Treat cells with 3 µM EPZ004777.

    • Note: While IC50 is nanomolar, cellular potency often requires low micromolar dosing to compete with high intracellular SAM concentrations.

  • Maintenance: Replenish media and drug every 3-4 days (cells divide, diluting the drug).

  • Duration: Crucial Step. You must treat for at least 4-7 days .

    • Reasoning: H3K79 methylation is extremely stable. Unlike acetylation, it does not turn over rapidly. You are waiting for cell division to dilute the existing methylated histones.

Protocol C: Readout - Histone Extraction & Western Blot

Objective: Quantify global H3K79me2 reduction. Standard lysis buffers (RIPA) are insufficient for histones.

  • Harvest: Pellet 5x10^6 cells. Wash with PBS.[6]

  • Lysis (Acid Extraction):

    • Resuspend pellet in Triton Extraction Buffer (PBS + 0.5% Triton X-100 + 2 mM PMSF) to lyse membranes but keep nuclei intact. Incubate on ice 10 min.

    • Centrifuge, discard supernatant (cytosol).[6]

    • Resuspend nuclear pellet in 0.2 N HCl (acid).[6] Incubate overnight at 4°C.

  • Precipitation: Centrifuge to pellet debris. Save supernatant (histones). Neutralize or precipitate with acetone.[7][8]

  • Blotting:

    • Load 1-2 µg histone protein on 15% SDS-PAGE.

    • Primary Ab: Anti-H3K79me2 (e.g., CST #9757 or Abcam ab3594).

    • Loading Control: Anti-Total H3.

  • Success Criteria: >80% reduction in H3K79me2 signal in both Drug and shRNA samples relative to controls.

Troubleshooting & Optimization

  • Issue: No phenotype at 48 hours.

    • Cause: Premature readout.

    • Solution: Extend assay to 7-10 days. Transcriptional reprogramming downstream of H3K79me2 loss takes time.

  • Issue: Drug kills Jurkat (Negative Control) cells.

    • Cause: Off-target toxicity (likely concentration >10 µM).

    • Solution: Titrate down. The therapeutic window is typically 0.1 µM - 3 µM.

  • Issue: Western blot signal is weak.

    • Cause: Poor histone extraction.

    • Solution: Ensure Acid Extraction protocol is used.[6][7][8] Boiling whole cells in SDS loading buffer often results in DNA slime and poor histone resolution.

References

  • Daigle, S. R., et al. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell, 20(1), 53-65.

  • Bernt, K. M., et al. (2011). MLL-rearranged leukemia is dependent on aberrant H3K79 methylation. Cancer Cell, 20(1), 66-78.

  • Chen, L., et al. (2013).[3] Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l. Leukemia, 27(4), 813-822.

  • SelleckChem. EPZ004777 Product Data & Protocols.

  • Abcam. Histone Extraction Protocol for Western Blot.

Sources

EPZ004777 Selectivity Profile: A Comparative Guide Against Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EPZ004777 serves as a benchmark chemical probe for the selective inhibition of DOT1L (Disruptor of telomeric silencing 1-like), the only known histone methyltransferase (HMT) that targets the globular core of histone H3 (Lysine 79) rather than the flexible tail.

This guide analyzes the selectivity profile of EPZ004777 against a broad panel of other HMTs. While EPZ004777 is an S-adenosylmethionine (SAM) competitive inhibitor—a mechanism often associated with poor selectivity due to the conservation of SAM-binding pockets—it demonstrates >1,000-fold selectivity for DOT1L over nearly all other human methyltransferases.

Key Takeaway: EPZ004777 is highly specific for DOT1L.[1][2][3][4][5][6] Its only notable biochemical off-target is PRMT5, yet cellular data confirms it does not functionally inhibit PRMT5 at biologically relevant concentrations.

Mechanism of Action & Selectivity Logic

To understand the selectivity profile, one must understand the binding mode. Unlike many HMT inhibitors that target the peptide substrate groove, EPZ004777 occupies the cofactor (SAM) binding pocket.

Structural Basis of Selectivity

DOT1L possesses a unique non-SET domain structure (seven-beta-strand catalytic core), distinguishing it from the SET-domain containing family of lysine methyltransferases (e.g., EZH2, G9a). EPZ004777 exploits a distinct conformational change in DOT1L where the compound induces the opening of a hydrophobic pocket near the methionine binding site, a feature not present in other SAM-dependent methyltransferases.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream consequences on leukemogenic gene expression.

DOT1L_Mechanism SAM SAM (Cofactor) DOT1L DOT1L Enzyme (Non-SET Domain) SAM->DOT1L Binds EPZ EPZ004777 EPZ->DOT1L Competes (Ki ~0.3 nM) H3K79me H3K79me2 (Active Mark) EPZ->H3K79me Blocks Formation H3K79 Histone H3 (Unmethylated) DOT1L->H3K79 Catalyzes Methylation H3K79->H3K79me +SAM HOXA9 Leukemic Genes (HOXA9, MEIS1) H3K79me->HOXA9 Activates Leukemia MLL-Rearranged Leukemia Survival HOXA9->Leukemia Drives Diff Differentiation & Apoptosis HOXA9->Diff Loss of Expression

Figure 1: Mechanism of Action. EPZ004777 competes with SAM for the DOT1L active site, preventing H3K79 methylation and silencing leukemogenic genes.

Comparative Selectivity Profile

The following data aggregates biochemical IC50 values from radio-isotope labeling assays. The "Fold Selectivity" is calculated relative to the DOT1L IC50 (0.4 nM).

Quantitative Performance Matrix
Target EnzymeEnzyme ClassIC50 (nM)Fold SelectivityStatus
DOT1L Lysine (Non-SET) 0.4 ± 0.1 1x Primary Target
PRMT5Arginine (Type II)521 ± 137~1,300xWeak Off-Target
EZH1Lysine (SET)> 50,000> 125,000xInactive
EZH2Lysine (SET)> 50,000> 125,000xInactive
G9a (EHMT2)Lysine (SET)> 50,000> 125,000xInactive
PRMT1Arginine (Type I)> 50,000> 125,000xInactive
SETD7Lysine (SET)> 50,000> 125,000xInactive
SUV39H1Lysine (SET)> 50,000> 125,000xInactive
WHSC1 (NSD2)Lysine (SET)> 50,000> 125,000xInactive
Expert Analysis of Off-Target Activity

The PRMT5 Anomaly: In biochemical assays, EPZ004777 shows weak inhibition of PRMT5 (IC50 ~521 nM).[1][2] However, this does not translate to cellular off-target effects.

  • Evidence: Immunoblotting of cells treated with EPZ004777 shows a complete loss of H3K79me2 (DOT1L mark) but no reduction in symmetric dimethylarginine (SDMA) or specifically H4R3me2, the primary mark of PRMT5.

  • Causality: The intracellular concentration of SAM and the high affinity of PRMT5 for its natural cofactor likely outcompete EPZ004777 in a cellular context, whereas DOT1L (with a lower affinity for SAM) remains vulnerable.

Comparison with Alternatives

When selecting a DOT1L inhibitor, researchers typically choose between EPZ004777 (the tool compound) and EPZ-5676 (Pinometostat, the clinical candidate).

FeatureEPZ004777 EPZ-5676 (Pinometostat) Sinefungin
Type First-in-class Tool CompoundSecond-generation Clinical CandidatePan-methyltransferase Inhibitor
Potency (Ki) ~0.3 nM~0.08 nMVaries (Broad)
Selectivity High (>1,000x vs PMTs)Ultra-High (>37,000x vs PMTs)None (Non-selective)
Pharmacokinetics Poor (Rapid clearance)Improved (Suitable for in vivo)N/A
Primary Use In vitro / Cell-based mechanism studies In vivo efficacy / Clinical Trials Positive control for inhibition

Recommendation:

  • Use EPZ004777 for establishing causality in cell culture models (e.g., MLL-rearranged leukemia lines like MV4-11).[1] It is cheaper and sufficient for cellular proof-of-concept.

  • Use EPZ-5676 if moving to mouse xenograft models or if higher potency is required to observe a phenotype.

Experimental Protocol: Biochemical Selectivity Assay

To validate the selectivity profile in your own lab, use the following Radiometric Filter Binding Assay . This is the gold standard for HMT kinetics as it directly measures methyl transfer without interference from antibody artifacts.

Workflow Visualization

Assay_Workflow Start Start: Enzyme Panel Prep (DOT1L, PRMT5, EZH2, etc.) Mix Reaction Assembly Buffer: 20mM Tris pH 8.0, 10mM NaCl + Enzyme + EPZ004777 (Serial Dilution) Start->Mix Initiate Initiate Reaction Add 3H-SAM + Nucleosome Substrate (At Km concentrations) Mix->Initiate Incubate Incubation 60 mins @ Room Temp Initiate->Incubate Stop Quench Add 10% TCA (Precipitates Proteins) Incubate->Stop Filter Filter Binding Transfer to Glass Fiber Filter Plates Stop->Filter Wash Wash Step Remove Unreacted 3H-SAM Filter->Wash Count Scintillation Counting Measure CPM (Incorporated Methyl Groups) Wash->Count

Figure 2: Radiometric Assay Workflow. Steps to determine IC50 values against HMT panel.

Step-by-Step Methodology
  • Reagent Preparation:

    • Enzymes: Recombinant human DOT1L (residues 1-416) and panel enzymes (EZH2 complex, G9a, etc.).

    • Substrates: Oligonucleosomes (purified from chicken erythrocytes or recombinant) are preferred over peptides for DOT1L to ensure proper enzyme engagement.

    • Tracer: S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM).

  • Reaction Assembly:

    • In 384-well plates, add 20 µL of enzyme solution in Assay Buffer (20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT, 0.002% Tween-20).

    • Add 100 nL of EPZ004777 in DMSO (10-point dilution series). Incubate for 30 min.

  • Initiation:

    • Add 10 µL of Substrate Mix containing 3H-SAM and Nucleosomes.

    • Critical Note: Ensure SAM concentration is near the Km for each specific enzyme to allow valid IC50 comparisons (Balanced Assay Conditions).

  • Detection:

    • Incubate for 60 minutes.

    • Precipitate reaction with 10% Trichloroacetic acid (TCA).

    • Filter through glass fiber filter plates (GF/B) using a vacuum manifold.

    • Wash 3x with 10% TCA and 1x with Ethanol.

    • Add scintillation fluid and read on a MicroBeta counter.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation to derive IC50.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      .
      

References

  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor.[7][8][9] Cancer Cell, 20(1), 53-65.[1][7][8][9]

    • Significance: Primary paper describing the discovery, structure, and full selectivity panel of EPZ004777.
  • Basavapathruni, A., et al. (2012).Conformational Adaptation in the Interaction of the Epigenetic Inhibitor EPZ004777 with the Histone Methyltransferase DOT1L. ChemBioChem, 13(10).

    • Significance: Elucidates the structural mechanism of selectivity (hydrophobic pocket opening).
  • Daigle, S. R., et al. (2013).Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017-1025.

    • Significance: Describes EPZ-5676 (Pinometostat) and compares it to the predecessor EPZ004777.

Sources

A Researcher's Guide to Assessing EPZ004777 Efficacy in Xenograft Models: A Comparative Biomarker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals.

In the landscape of epigenetic drug discovery, the selective inhibition of histone methyltransferases presents a promising therapeutic avenue. EPZ004777, a potent and highly selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), has emerged as a critical tool for investigating the role of H3K79 methylation in cancer. This guide provides an in-depth comparison of biomarkers for assessing the in vivo efficacy of EPZ004777 in xenograft models, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Central Role of DOT1L in MLL-Rearranged Leukemias

DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). In normal cellular contexts, this modification is associated with actively transcribed genes. However, in a significant subset of acute leukemias, chromosomal translocations of the MLL gene lead to the formation of fusion proteins. These MLL-fusion proteins aberrantly recruit DOT1L to ectopic loci, causing hypermethylation of H3K79 and driving the expression of potent oncogenes such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1][2]

EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[2][3] This targeted inhibition leads to a global reduction in H3K79 methylation, subsequent downregulation of MLL-fusion target genes, and ultimately, cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1]

Visualizing the Mechanism of Action of EPZ004777

EPZ004777_Mechanism cluster_0 Normal Cell cluster_1 MLL-Rearranged Leukemia Cell cluster_2 EPZ004777 Treatment DOT1L DOT1L H3K79 H3K79 DOT1L->H3K79 Methylation Active Genes Active Genes H3K79->Active Genes Transcription MLL-Fusion MLL-Fusion DOT1L_ab DOT1L MLL-Fusion->DOT1L_ab Aberrant Recruitment H3K79_ab H3K79 DOT1L_ab->H3K79_ab Hypermethylation Oncogenes HOXA9, MEIS1 H3K79_ab->Oncogenes Upregulation Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis EPZ004777 EPZ004777 DOT1L_inhibited DOT1L EPZ004777->DOT1L_inhibited Inhibition H3K79_reduced H3K79 DOT1L_inhibited->H3K79_reduced Reduced Methylation Oncogenes_down HOXA9, MEIS1 H3K79_reduced->Oncogenes_down Downregulation Apoptosis Apoptosis Oncogenes_down->Apoptosis

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

A Multi-tiered Approach to Biomarker Assessment

To robustly evaluate the efficacy of EPZ004777 in xenograft models, a multi-tiered biomarker strategy is recommended. This approach combines direct measures of target engagement with downstream functional readouts, providing a comprehensive picture of the drug's activity.

Tier 1: Pharmacodynamic Biomarkers - Direct Target Engagement

The most direct measure of EPZ004777 activity is the reduction of its epigenetic mark, H3K79 methylation. This serves as a crucial pharmacodynamic (PD) biomarker, confirming that the drug is reaching its target and exerting its intended enzymatic inhibition.

Recommended Assays:

  • Western Blotting: A semi-quantitative method to assess global changes in H3K79me1 and H3K79me2 levels in tumor tissue lysates.

  • Immunohistochemistry (IHC): Provides spatial information on the reduction of H3K79 methylation within the tumor microenvironment.

  • Flow Cytometry: For hematological malignancy models, intracellular staining of peripheral blood or bone marrow cells can provide a rapid assessment of H3K79 methylation changes in the target cell population.

BiomarkerMethodAdvantagesDisadvantages
Global H3K79me1/me2 Western BlotRelatively simple, cost-effective.Provides an average signal from a heterogeneous cell population.
H3K79me1/me2 (Spatial) IHCVisualizes distribution of the mark within the tumor architecture.Can be challenging to quantify accurately.
H3K79me1/me2 (Cell-specific) Flow CytometryHigh-throughput, single-cell resolution, ideal for leukemia models.Requires dissociation of solid tumors, which can affect cell viability and antigenicity.
Tier 2: Downstream Gene Expression Biomarkers - Functional Consequences

Inhibition of DOT1L and subsequent reduction in H3K79 methylation should lead to the downregulation of MLL-fusion target genes. Monitoring the expression of these genes provides a functional readout of EPZ004777's efficacy.

Key Target Genes:

  • HOXA9

  • MEIS1

Recommended Assays:

  • Quantitative Real-Time PCR (qRT-PCR): A sensitive and quantitative method to measure changes in mRNA levels of target genes.

  • RNA-Sequencing (RNA-Seq): Offers a global, unbiased view of the transcriptomic changes induced by EPZ004777 treatment.[4][5]

BiomarkerMethodAdvantagesDisadvantages
HOXA9, MEIS1 mRNA qRT-PCRHighly sensitive and quantitative, relatively low cost.Limited to a pre-selected set of genes.
Global Gene Expression RNA-SeqUnbiased, comprehensive view of transcriptional changes.Higher cost and more complex data analysis.
Tier 3: Phenotypic Biomarkers - Anti-Tumor Response

Ultimately, the efficacy of EPZ004777 is determined by its ability to inhibit tumor growth and prolong survival. These phenotypic readouts are the gold standard for assessing anti-cancer drug efficacy.

Recommended Assessments:

  • Tumor Volume Measurements: Regular caliper measurements of subcutaneous tumors.

  • Survival Analysis: Monitoring the lifespan of animals in systemic disease models.

  • Flow Cytometry for Apoptosis and Differentiation: Staining for markers like Annexin V (apoptosis) and cell surface differentiation markers (e.g., CD11b, CD14 for myeloid differentiation) in leukemia models.[1][2]

BiomarkerMethodAdvantagesDisadvantages
Tumor Growth Inhibition Caliper MeasurementNon-invasive, allows for longitudinal monitoring of individual animals.Can be variable and may not reflect changes in tumor composition.
Survival Kaplan-Meier AnalysisThe most clinically relevant endpoint.Can be time-consuming.
Apoptosis/Differentiation Flow CytometryProvides mechanistic insight into the mode of cell killing.Requires tissue processing.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for assessing the key biomarkers discussed. It is crucial to optimize these protocols for your specific xenograft model and experimental setup.

Protocol 1: Western Blotting for Global H3K79 Methylation
  • Tumor Lysate Preparation:

    • Excise tumors from control and EPZ004777-treated animals and snap-freeze in liquid nitrogen.

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against H3K79me1, H3K79me2, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification:

    • Densitometrically quantify the bands for H3K79me1/me2 and normalize to the total Histone H3 signal.

Protocol 2: qRT-PCR for Downstream Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tumor tissue using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Comparative Analysis: EPZ004777 vs. Other DOT1L Inhibitors

While EPZ004777 was a pioneering DOT1L inhibitor, newer agents with improved pharmacokinetic properties have been developed. For instance, EPZ-5676 has demonstrated superior in vivo efficacy and has advanced to clinical trials.[6] When comparing EPZ004777 to these alternatives, the same panel of biomarkers can be employed.

FeatureEPZ004777EPZ-5676 (Pinometostat)Key Comparison Point
Potency (IC50) ~0.4 nM[1]<1 nMBoth are highly potent inhibitors.
Selectivity High for DOT1L over other HMTs[1]High for DOT1LBoth exhibit excellent selectivity.
Pharmacokinetics Poor, limiting in vivo efficacy[2][6]Improved, suitable for clinical development[6]Critical differentiator for in vivo studies.
In Vivo Efficacy Prolongs survival in xenograft models[2]Induces tumor regressions in xenograft models[6]EPZ-5676 shows more robust anti-tumor activity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biomarkers Biomarker Analysis Xenograft_Model Establish Xenograft Model (e.g., MV4-11 subcutaneous) Treatment Treat with EPZ004777 or Vehicle Control Xenograft_Model->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Collection: Tumor Tissue, Blood, Bone Marrow Monitoring->Endpoint PD_Biomarkers Pharmacodynamic Biomarkers (Western Blot, IHC) Endpoint->PD_Biomarkers Gene_Expression Gene Expression Biomarkers (qRT-PCR, RNA-Seq) Endpoint->Gene_Expression Phenotypic_Biomarkers Phenotypic Biomarkers (Apoptosis, Differentiation) Endpoint->Phenotypic_Biomarkers Data_Analysis Data Analysis and Interpretation PD_Biomarkers->Data_Analysis Gene_Expression->Data_Analysis Phenotypic_Biomarkers->Data_Analysis

Caption: A typical experimental workflow for assessing EPZ004777 efficacy.

Conclusion and Future Perspectives

The assessment of EPZ004777 efficacy in xenograft models relies on a robust and multi-faceted biomarker strategy. By combining direct measures of target engagement with downstream functional and phenotypic readouts, researchers can gain a comprehensive understanding of the drug's in vivo activity. While EPZ004777 has been instrumental as a research tool, the development of next-generation DOT1L inhibitors with improved drug-like properties highlights the therapeutic potential of this target. The biomarker approaches outlined in this guide are readily transferable to the evaluation of these newer agents and will be critical for their continued clinical development. Furthermore, recent studies suggest a role for DOT1L in solid tumors such as colorectal and breast cancer, opening new avenues for the application of DOT1L inhibitors beyond hematological malignancies.[7][8][9][10] As our understanding of the epigenetic landscape of cancer deepens, the precise and quantitative assessment of targeted epigenetic drugs like EPZ004777 will remain a cornerstone of translational research.

References

  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53-65. [Link]

  • Yu, W., et al. (2012). Structural and functional analysis of the SAM-competitive inhibitor EPZ004777 in complex with DOT1L. PLoS One, 7(9), e44653. [Link]

  • Kivrak, M., & Nalkiran, I. (2025). Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia. Current Issues in Molecular Biology, 47(3), 173. [Link]

  • Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development. Nature Reviews Cancer, 7(11), 823-833. [Link]

  • Yang, L., et al. (2021). Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 19. [Link]

  • Salvati, A., et al. (2022). Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors. Frontiers in Genetics, 13, 864501. [Link]

  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017-1025. [Link]

  • Kivrak, M., & Nalkiran, I. (2025). Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia. Current Issues in Molecular Biology, 47(3), 173. [Link]

  • Nassa, G., et al. (2019). Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells. Science Advances, 5(2), eaav5590. [Link]

  • Varghese, F., et al. (2019). DOT1L inhibition leads to selective loss in cell viability in androgen receptor-positive prostate cancer cells. Oncogene, 38(16), 3019-3029. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of EPZ004777 (Formate Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: EPZ004777 (Formic Acid Salt) Primary Application: Potent, selective inhibitor of DOT1L (histone methyltransferase) Critical Hazard: Bioactive Epigenetic Modifier.[1] While often classified as "non-hazardous" by bulk chemical standards (GHS), its ability to alter gene expression at nanomolar concentrations necessitates handling it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2]

Immediate Action Directive:

  • Do NOT dispose of via sink/drain.[1] (Compound is water-insoluble and biologically active).[1][2][3]

  • Do NOT mix with strong acids or oxidizers (Risk of regenerating formic acid fumes or unpredictable oxidation).[1]

  • Default Disposal Path: High-Temperature Incineration via approved chemical waste contractor.[1][2]

Part 2: Hazard Characterization & Causality

To ensure safety, we must understand the source of the hazard. This section bridges the gap between a Safety Data Sheet (SDS) and real-world laboratory risks.

The "Formate Salt" Implication

EPZ004777 is supplied as a formate salt to improve stability and solubility.[1]

  • Chemical Nuance: The formate counterion (

    
    ) is the conjugate base of formic acid.[1][2] In its solid salt form, it is generally stable and non-corrosive.[1]
    
  • The Risk: If this waste stream is inadvertently acidified (e.g., mixed into a "General Acid Waste" carboy containing HCl or

    
    ), the equilibrium shifts, potentially releasing formic acid vapors.
    
  • Operational Rule: Segregate EPZ004777 waste into Neutral/Basic Organic streams. Avoid acidic waste containers.

Biological Potency (The Hidden Risk)

Standard SDSs often list "No Data Available" for chronic toxicity.[1] However, EPZ004777 inhibits DOT1L with an


 of ~400 pM (picomolar).[1][3][4]
  • Causality: It selectively kills MLL-rearranged leukemia cells by stripping H3K79 methylation marks.[1][2][3][5]

  • Safety Implication: Accidental exposure (inhalation of powder or skin absorption of DMSO solutions) could theoretically induce epigenetic dysregulation in healthy tissue.[1]

  • Trust Protocol: Treat all trace powders and contaminated surfaces as if they are carcinogenic.[1]

Part 3: The Self-Validating Disposal Protocol

This system ensures that every step of the disposal process creates a checkpoint for safety.[1][2]

Phase 1: Solubilization & Containment (Liquid Waste)

EPZ004777 is insoluble in water but soluble in DMSO (


 mg/mL) and Ethanol.[1]

Protocol:

  • Segregation: Designate a specific waste carboy labeled "Halogenated/Organic Waste - Contains HPAPI." [1][2]

  • Solvent Choice: If disposing of stock solutions, ensure the carrier solvent (usually DMSO) is compatible with the waste container (HDPE or Glass).[1]

  • The "Rinse" Validation:

    • Triple-rinse all vials/tips with Ethanol or DMSO into the liquid waste container.[1][2]

    • Why? This ensures the solid waste (the vial) is technically "empty" (RCRA empty standard), reducing the hazard classification of your solid trash.

Phase 2: Solid Waste Management

Protocol:

  • Primary Containment: Place contaminated gloves, weigh boats, and pipette tips into a clear, sealable bag (Zip-lock type) immediately after use.[1]

  • Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (fiberboard or poly drum) destined for incineration.

  • Labeling: Mark the outer container: "Solid Waste: Contaminated with Trace Epigenetic Inhibitors."

Phase 3: Spill Cleanup (Immediate Response)

If dry powder is spilled:

  • Do NOT sweep (creates dust aerosols).[1]

  • Wet Wipe: Cover spill with a paper towel dampened with DMSO or Ethanol to solubilize and trap the compound.[1]

  • Disposal: Treat the paper towel as Solid Hazardous Waste (Phase 2).

Part 4: Decision Logic & Workflow (Visualization)[1][2]

The following diagram illustrates the decision matrix for disposing of EPZ004777, ensuring segregation from incompatible streams.

EPZ_Disposal_Workflow Start Start: EPZ004777 Waste Generated TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Stock solutions, Mother liquor) TypeCheck->Liquid Solid Solid Waste (Vials, Gloves, Tips) TypeCheck->Solid SolventCheck Is Solvent Aqueous? Liquid->SolventCheck Solid_Action Double Bag -> Rigid Container (Incineration Only) Solid->Solid_Action Aqueous Aqueous Buffer (Cell Media) SolventCheck->Aqueous Media/PBS Organic Organic Solvent (DMSO, Ethanol) SolventCheck->Organic DMSO/EtOH Action_Aq Collect in Biohazard/Chem Waste (Do NOT Drain Dispose) Aqueous->Action_Aq Action_Org Segregate: Organic Waste Stream (Do NOT mix with Strong Acids) Organic->Action_Org Action_Org->Solid_Action Absorbed Spills

Figure 1: Decision matrix for EPZ004777 waste segregation. Note the strict prohibition of drain disposal and the requirement for incineration pathways.[2]

Part 5: Quantitative Data & Regulatory Codes[1][2]

Table 1: Physical Properties Relevant to Disposal
PropertyDataDisposal Implication
Molecular Weight 576.13 g/mol Large molecule; unlikely to volatilize.[1][2][6]
Solubility (Water) InsolubleCRITICAL: Will precipitate in drains, causing contamination and clogging.[1][2][6]
Solubility (DMSO)

mg/mL
Use DMSO for cleaning spills/glassware.[1][2][6]
Acidity Formate SaltAvoid mixing with waste pH < 3 to prevent formic acid off-gassing.[1][2][6]
Table 2: Waste Classification Codes (US RCRA Context)

Note: EPZ004777 is not explicitly P-listed or U-listed.[1][2] Classifications below are based on "Characteristic" or "Generator Knowledge" rules.

Waste TypeSuggested CodeRationale
Pure Substance Unlisted (Non-RCRA) Treat as "Chemical Waste for Incineration" due to biological potency.[1][2][6]
DMSO Solution D001 (Ignitable)If DMSO concentration is high (Flash point < 60°C).[1][2][6]
Formic Acid U123 (Reference)Only applies if pure formic acid is used/discarded.[1][2][6] The salt form usually exempts this code unless low pH is generated.[1]

Part 6: References

  • Daigle, S. R., et al. (2011).[1][3] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1][2][5][7] Cancer Cell, 20(1), 53-65.[1][2][3][8] Retrieved from [Link][1][2]

  • US Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Identification. Retrieved from [Link]

Sources

Navigating the Safe Handling of EPZ004777 (Formic Acid Salt): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers at the forefront of epigenetic inquiry, the potent and selective DOT1L inhibitor, EPZ004777, presents significant opportunities.[1][2] This guide provides essential, practical guidance for the safe handling, storage, and disposal of EPZ004777, specifically in its formic acid salt form. By understanding the compound's characteristics and implementing the robust procedures outlined below, you can mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Profile: A Dual-Faceted Approach

EPZ004777 as a formic acid salt (formate) is a crystalline solid.[3] Its safe handling requires consideration of two key aspects: the biological activity of the core molecule and the chemical properties of its salt form.

  • Biological Activity of EPZ004777: As a highly potent inhibitor of DOT1L, with an IC50 of 400 pM, EPZ004777 is designed to elicit specific biological effects.[1][3] While it has shown selectivity for its target, it is crucial to minimize direct exposure to prevent unintended biological consequences.[4]

  • Chemical Hazards of Formic Acid: Formic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also flammable and harmful if swallowed or inhaled.[5][6] The safety protocols for handling EPZ004777 (formic acid salt) are therefore largely dictated by the established guidelines for managing formic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with EPZ004777 (formic acid salt). The following table outlines the minimum requirements, with the understanding that a site-specific risk assessment should always be conducted.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)To prevent skin contact with the corrosive formic acid component.[7]
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes that could cause severe eye damage.[7]
Body Protection A lab coat or chemical-resistant apronTo shield the body from potential spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.To avoid inhalation of any dust from the solid form or vapors from solutions.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of EPZ004777 (formic acid salt) in the laboratory is critical for safety and experimental integrity.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard warnings.

  • Storage Conditions: Store EPZ004777 (formic acid salt) at -20°C in a tightly sealed container, away from direct light and with a desiccant for long-term stability.[3] It should be stored in a corrosives-compatible area, away from oxidizing materials and alkaline substances.[7]

Handling and Preparation of Solutions

All handling of the solid compound and preparation of solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

G cluster_prep Solution Preparation Workflow start Don Appropriate PPE fume_hood Work in a Chemical Fume Hood start->fume_hood weigh Weigh Solid EPZ004777 (Formic Acid Salt) fume_hood->weigh dissolve Dissolve in an Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve label_vial Clearly Label the Solution Vial dissolve->label_vial store_solution Store Solution at -20°C or -80°C label_vial->store_solution end Proceed with Experiment store_solution->end

Caption: Workflow for Preparing EPZ004777 (Formic Acid Salt) Solutions.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and any colleagues in the area.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]

  • Neutralize: For spills involving solutions, neutralization with a dilute alkaline solution such as sodium bicarbonate may be appropriate for the formic acid component.[7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for proper disposal.

  • Ventilate: Ensure the area is well-ventilated after the clean-up.

Disposal Plan: Responsible Waste Management

All waste containing EPZ004777 (formic acid salt) must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

By adhering to these guidelines, researchers can confidently and safely work with EPZ004777 (formic acid salt), enabling the advancement of scientific discovery while prioritizing personal and environmental safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Formic acid. Retrieved from [Link]

  • Australian Government Department of Health. (2013, March 22). Formic acid, sodium salt: Human health tier II assessment. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). EPZ004777. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.